KU-0060648
Description
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCBLYHOUOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881375-00-4 | |
| Record name | KU-0060648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0060648 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KU-0060648
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This dual inhibitory action disrupts two critical cellular pathways involved in cancer cell proliferation, survival, and DNA damage repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the downstream effects on signaling pathways, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[1] Concurrently, the DNA damage response (DDR), in which DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs), is a key determinant of cancer cell resistance to chemo- and radiotherapy.[2][3] The development of therapeutic agents that can simultaneously target both pathways represents a promising strategy in oncology. This compound has emerged as a significant tool compound and potential therapeutic agent due to its ability to inhibit both DNA-PK and PI3K, leading to synergistic anti-cancer effects.[2][4]
Molecular Targets and Potency
This compound is an ATP-competitive inhibitor that demonstrates high potency against both DNA-PK and Class I PI3K isoforms.[5] Its inhibitory activity has been quantified through various in vitro kinase assays, with IC50 values in the low nanomolar range for its primary targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| DNA-PK | 8.6 | Cell-free assay | [6][7] |
| PI3Kα | 4 | Cell-free assay | [6][8] |
| PI3Kβ | 0.5 | Cell-free assay | [6][8] |
| PI3Kδ | 0.1 | Cell-free assay | [2][6] |
| PI3Kγ | 594 | Cell-free assay | [6][8] |
Mechanism of Action: Signaling Pathways
The dual inhibition of DNA-PK and PI3K by this compound leads to the disruption of two major signaling cascades crucial for cancer cell survival and proliferation.
Inhibition of the PI3K/Akt/mTOR Pathway
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1) leads to the inactivation of the Akt signaling cascade.[6][8] This, in turn, affects a multitude of downstream processes, including the inhibition of mTORC1 signaling, as evidenced by the reduced phosphorylation of its substrate p70S6K1.[8][9]
Inhibition of DNA-PK and the DNA Damage Response
This compound's inhibition of DNA-PK impairs the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] By blocking the catalytic activity of DNA-PK, this compound prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and phosphorylation of other NHEJ factors.[2] This leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents like etoposide and doxorubicin.[2][10]
Cellular Effects of this compound
The dual inhibition of PI3K and DNA-PK by this compound translates into potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference |
| MCF7 | Breast | DNA-PK Autophosphorylation IC50 | 0.019 | [2][8] |
| SW620 | Colon | DNA-PK Autophosphorylation IC50 | 0.17 | [2][8] |
| MCF7 | Breast | Akt Phosphorylation IC50 | 0.039 | [2][8] |
| SW620 | Colon | Akt Phosphorylation IC50 | >10 | [2][8] |
| HepG2 | Liver | Cell Proliferation IC50 (72h) | 0.134 | [8] |
| SW620 | Colon | Cell Growth GI50 (5 days) | 0.95 | [8][11] |
| LoVo | Colon | Cell Growth GI50 (5 days) | 0.21 | [8][11] |
| MCF7 | Breast | Cell Growth GI50 (5 days) | 0.27 | [8][11] |
| T47D | Breast | Cell Growth GI50 (5 days) | 0.41 | [8][11] |
| MDA-MB-231 | Breast | Cell Growth GI50 (5 days) | 1 | [8][11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assays
5.1.1. DNA-PK Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagent Preparation : Prepare a reaction buffer containing 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 1X DNA-PK Activation Buffer, and 50µM DTT.[12] Prepare solutions of DNA-PK enzyme, a specific peptide substrate (e.g., EPPLSQEAFADLWKK), ATP, and this compound at various concentrations.[13]
-
Reaction Setup : In a 96-well plate, add the DNA-PK enzyme, substrate, and this compound or vehicle control.
-
Initiation and Incubation : Initiate the reaction by adding ATP (final concentration, e.g., 150 µM). Incubate the plate at room temperature for 60 minutes.[12][14]
-
Detection : Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the DNA-PK activity.
5.1.2. PI3K Kinase Assay (HTRF® Format)
This assay is a time-resolved fluorescence energy transfer (FRET)-based method to measure the production of PIP3.
-
Reagent Preparation : Prepare a reaction buffer and solutions of the PI3K isoform, PIP2 substrate, ATP, and this compound.
-
Reaction Setup : In a 384-well plate, add the PI3K enzyme, this compound or vehicle, and the PIP2 substrate.
-
Initiation and Incubation : Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30 minutes).[15]
-
Detection : Stop the reaction and add the HTRF® detection reagents, which typically include a biotinylated-PIP3 tracer and a GST-tagged PH domain bound to a europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Data Acquisition : After incubation, read the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of PI3K activity.
Cellular Assays
5.2.1. Western Blotting for Phosphorylated Proteins
This technique is used to determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment : Culture cells (e.g., MCF7, HepG2) to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 12 hours).[8]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies specific for phosphorylated forms of proteins (e.g., p-Akt Ser473, p-Akt Thr308, p-p70S6K1 Thr389) and their total protein counterparts.[8][16]
-
Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5.2.2. Cell Proliferation/Viability Assays
-
Sulforhodamine B (SRB) Assay : This colorimetric assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment : Seed cells in 96-well plates and allow them to attach overnight. Treat with a range of this compound concentrations for the desired duration (e.g., 5 days).[6]
-
Fixation : Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[17]
-
Staining : Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes.[17]
-
Solubilization and Measurement : Wash away the unbound dye with 1% acetic acid, air dry the plates, and then solubilize the bound dye with 10 mM Tris base.[17] Measure the absorbance at 540 nm.
-
-
Clonogenic Survival Assay : This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
-
Cell Seeding : Plate a known number of cells in 6-well plates.
-
Treatment : Treat the cells with this compound for a specified period (e.g., 16 hours).[11]
-
Incubation : Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.[4]
-
Staining and Counting : Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).[4]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., HepG2, MCF7) into the flank of the mice.[8][18]
-
Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound (e.g., 10 and 50 mg/kg, intraperitoneally, daily) or vehicle control.[6][8]
-
Monitoring : Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[19]
-
Endpoint : At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).
Conclusion
This compound is a powerful dual inhibitor of DNA-PK and PI3K, exhibiting potent anti-cancer activity through the simultaneous disruption of DNA damage repair and pro-survival signaling pathways. Its well-characterized mechanism of action, supported by a robust body of experimental evidence, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of DNA-PK and PI3K in cancer and for those exploring novel therapeutic strategies targeting these critical pathways.
References
- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual DNA-PK/PI3K inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. DNA-PK Inhibition | DNA-PK Inhibitor Review [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. DNA-PK Kinase Enzyme System [promega.com]
- 14. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer Cell Line Efficacy Studies [jax.org]
KU-0060648: A Dual Inhibitor of DNA-PK and PI3K for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent, ATP-competitive small molecule that dually inhibits two key enzymes implicated in cancer cell survival and proliferation: the DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This dual-action mechanism positions this compound as a compelling candidate for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the signaling pathways it targets.
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Inhibition of DNA-PK can prevent cancer cells from repairing the DNA damage induced by chemotherapy and radiotherapy, leading to enhanced cell death. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. The dual inhibition of both DNA-PK and PI3K by this compound offers a multi-pronged attack on cancer cells, simultaneously crippling their DNA repair capabilities and blocking pro-survival signaling.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both DNA-PK and PI3K, thereby preventing the phosphorylation of their respective downstream substrates.
-
Inhibition of DNA-PK: By inhibiting DNA-PK, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks. This is particularly effective in combination with DNA-damaging agents like etoposide and doxorubicin, as it prevents the cancer cells from repairing the induced lesions.[1][2] The inhibition of DNA-PK is confirmed by the reduction of its autophosphorylation at serine 2056.[3]
-
Inhibition of PI3K: this compound targets the class I PI3K isoforms (α, β, δ), with less activity against the γ isoform.[4] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inactivation of the AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[5][6] The inhibition of this pathway is evidenced by the reduced phosphorylation of key signaling molecules such as AKT (at Ser473 and Thr308) and the mTOR substrate p70S6K1.[5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, the results of which are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DNA-PK | Cell-free | 8.6 | [4][7] |
| PI3Kα | Cell-free | 4 | [4][7] |
| PI3Kβ | Cell-free | 0.5 | [4][7] |
| PI3Kδ | Cell-free | 0.1 | [4][7] |
| PI3Kγ | Cell-free | 590 | [4][7] |
Table 2: Cellular Inhibitory Activity of this compound (IC50 Values)
| Target | Cell Line | IC50 (µM) | Reference(s) |
| DNA-PK (autophosphorylation) | MCF7 | 0.019 | [1][2] |
| DNA-PK (autophosphorylation) | SW620 | 0.17 | [1][2] |
| PI3K (AKT phosphorylation) | MCF7 | 0.039 | [1][2] |
| PI3K (AKT phosphorylation) | SW620 | >10 | [1][2] |
| Cell Proliferation | HepG2 | 0.134 | [5] |
Table 3: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |
| SW620 | Colon | 0.95 | [8] |
| LoVo | Colon | 0.21 | [8] |
| MCF7 | Breast | 0.27 | [8] |
| T47D | Breast | 0.41 | [8] |
| MDA-MB-231 | Breast | 1.0 | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound.
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway.
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Cellular Target of KU-0060648: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent small molecule inhibitor that has garnered significant interest in the field of oncology and cell biology. This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its function. It is intended to serve as a detailed resource for researchers and professionals in drug development.
Primary Cellular Targets: A Dual Inhibitor of DNA-PK and PI3K
This compound functions as a dual inhibitor, potently targeting two key enzymes involved in critical cellular processes: DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4] This dual inhibitory action underlies its efficacy in various cancer cell lines and its potential as a chemosensitizing agent.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3] By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), this compound compromises the cell's ability to repair these cytotoxic lesions, leading to increased sensitivity to DNA-damaging agents.[5]
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in a wide range of human cancers. This compound targets the class I PI3K isoforms (α, β, δ, and to a lesser extent, γ), thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[1][2][5]
Quantitative Data on Inhibitory Activity
The potency of this compound against its targets has been quantified in both biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values reported in the literature.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DNA-PK | Cell-free | 8.6 | [1][2] |
| PI3Kα | Cell-free | 4 | [1][2] |
| PI3Kβ | Cell-free | 0.5 | [1][2] |
| PI3Kδ | Cell-free | 0.1 | [1][2] |
| PI3Kγ | Cell-free | 590 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against DNA-PK and PI3K Isoforms.
| Cell Line | Target/Pathway Measured | IC50 (µM) | Reference(s) |
| MCF7 | DNA-PK auto-phosphorylation | 0.019 | [1][3] |
| SW620 | DNA-PK auto-phosphorylation | 0.17 | [1][3] |
| MCF7 | PI3K-mediated AKT phosphorylation | 0.039 | [1][3] |
| SW620 | PI3K-mediated AKT phosphorylation | >10 | [1][3] |
Table 2: Cellular Inhibitory Activity of this compound.
| Cell Line | GI50 (µM) | Reference(s) |
| SW620 | 0.95 | [1] |
| LoVo | 0.21 | [1] |
| MCF7 | 0.27 | [1] |
| T47D | 0.41 | [1] |
| MDA-MB-231 | 1 | [1] |
| HepG2 | 0.134 | [1] |
Table 3: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines after 5-day exposure (unless otherwise noted).
Signaling Pathways and Logical Relationships
The dual inhibition of DNA-PK and PI3K by this compound impacts two critical cellular pathways. The following diagrams illustrate these pathways and the points of intervention by the inhibitor.
Caption: Signaling pathways targeted by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNA-PK Kinase Assay (In Vitro)
This assay measures the enzymatic activity of DNA-PK and its inhibition by this compound.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
Calf Thymus DNA (for activation)
-
ATP (γ-32P labeled or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.2 mM EGTA, 0.1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radiolabeling assay) or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, activated calf thymus DNA, and the DNA-PK peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the peptide substrate. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for in vitro DNA-PK kinase assay.
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay (In Vitro)
This is a high-throughput assay to measure PI3K activity.
Materials:
-
Purified PI3K isoforms (α, β, δ, γ)
-
PIP2 (substrate)
-
ATP
-
HTRF assay buffer
-
Biotinylated PIP3 tracer
-
Europium-labeled anti-GST antibody (or other detection antibody)
-
Streptavidin-XL665
-
This compound stock solution (in DMSO)
-
384-well low-volume plates
Procedure:
-
Add varying concentrations of this compound or DMSO to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (biotinylated PIP3 tracer, Europium-labeled antibody, and Streptavidin-XL665).
-
Incubate at room temperature for 1-2 hours to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percentage of inhibition and IC50 values.
Caption: Workflow for in vitro PI3K HTRF assay.
Western Blotting for AKT Phosphorylation
This cellular assay determines the effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell lines (e.g., MCF7, SW620)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of AKT phosphorylation.
Cell Proliferation (GI50) Assay
This assay measures the effect of this compound on cell growth.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
96-well plates
-
Reagents for cell viability measurement (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach.
-
Add a range of concentrations of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 5 days).
-
At the end of the incubation, measure cell viability using the chosen method (e.g., for SRB, fix the cells, stain with SRB, and measure the absorbance).
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the data and determine the GI50 value, the concentration at which cell growth is inhibited by 50%.
Conclusion
This compound is a potent dual inhibitor of DNA-PK and PI3K. Its ability to simultaneously target two critical pathways involved in cancer cell survival and proliferation makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other dual-target inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Signaling Pathway Inhibition of KU-0060648
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and selective small molecule inhibitor that has garnered significant interest in the field of oncology and drug development. It functions as a dual inhibitor, targeting two critical nodes in cellular signaling: the DNA-dependent protein kinase (DNA-PK) and the phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2][3][4] This dual inhibitory action gives this compound the ability to disrupt two major pathways implicated in cancer cell proliferation, survival, and resistance to therapy: the DNA damage response (DDR) and the PI3K/Akt/mTOR signaling cascade. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.
Core Mechanism of Action: Dual Inhibition of DNA-PK and PI3K
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of both DNA-PK and PI3K isoforms.
-
DNA-PK Inhibition: As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation.[3][5]
-
PI3K Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound's inhibition of PI3K leads to the downregulation of downstream effectors like Akt and mTOR, resulting in decreased cell proliferation and survival.[3]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized across various enzymatic and cell-based assays. The following tables summarize key quantitative data from the literature.
| Target Enzyme | IC50 (nM) | Reference |
| PI3Kα | 4 | [4][6] |
| PI3Kβ | 0.5 | [4][6] |
| PI3Kγ | 594 | [4][6] |
| PI3Kδ | 0.1 | [4][6] |
| DNA-PK | 8.6 | [4][6] |
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MCF7 | DNA-PK Autophosphorylation | IC50 | 0.019 | [4][6] |
| SW620 | DNA-PK Autophosphorylation | IC50 | 0.17 | [4][6] |
| MCF7 | PI3K-mediated Akt Phosphorylation | IC50 | 0.039 | [4][6] |
| SW620 | PI3K-mediated Akt Phosphorylation | IC50 | >10 | [4][6] |
| HepG2 | Cell Proliferation (MTT) | IC50 | 0.134 | [7] |
| SW620 | Growth Inhibition (5 days) | GI50 | 0.95 | [4][8] |
| LoVo | Growth Inhibition (5 days) | GI50 | 0.21 | [4][8] |
| MCF7 | Growth Inhibition (5 days) | GI50 | 0.27 | [4][8] |
| T47D | Growth Inhibition (5 days) | GI50 | 0.41 | [4][8] |
| MDA-MB-231 | Growth Inhibition (5 days) | GI50 | 1 | [4][8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Culture
-
Cell Lines: Human breast cancer cells (MCF7, T47D, MDA-MB-231) and colon cancer cells (LoVo, SW620) are commonly used.[5]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[5][7]
Western Blot Analysis of Protein Phosphorylation
This protocol is adapted from methodologies used to assess the effect of this compound on Akt phosphorylation.[7]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 100-300 nM) for a specified duration (e.g., 12 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt Ser473, p-Akt Thr308), and other proteins of interest (e.g., p-p70S6K1 Thr389) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This protocol is based on the methodology used to determine the IC50 of this compound in hepatocellular carcinoma cells.[7]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 30-500 nM) for 72 hours.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assays
While specific protocols for this compound are often proprietary, a general approach for assessing PI3K and DNA-PK inhibition is outlined below.
-
PI3K Kinase Assay:
-
Recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is measured, often using an ELISA-based method or by detecting the depletion of ATP using a luminescent assay.
-
-
DNA-PK Kinase Assay:
-
Purified DNA-PK is incubated with a peptide substrate (e.g., a p53-derived peptide) and ATP in the presence of activating DNA.
-
This compound is added at various concentrations.
-
The phosphorylation of the peptide substrate is quantified, typically through the incorporation of radiolabeled phosphate ([γ-³²P]ATP) or by using a phosphospecific antibody in an ELISA format.
-
In Vivo Xenograft Studies
The following is a generalized protocol based on studies investigating the in vivo efficacy of this compound.[3][7]
-
Animal Model: Athymic nude mice are typically used.
-
Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10^6 HepG2 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered, for example, by intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg, once daily for a specified period (e.g., 21 days).[7] The vehicle control group receives the corresponding vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate due to its dual inhibitory activity against DNA-PK and PI3K. This guide provides a foundational understanding of its mechanism of action, a summary of its inhibitory profile, and detailed experimental protocols to facilitate further research and development. The provided methodologies, derived from key literature, offer a starting point for the robust in vitro and in vivo evaluation of this compound and its effects on relevant signaling pathways. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of KU-0060648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and highly soluble small molecule inhibitor with a dual mechanism of action, targeting both DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major process for the repair of DNA double-strand breaks (DSBs).[2][4] The PI3K/AKT/mTOR signaling cascade is a central regulator of cell survival, proliferation, and growth.[5] The simultaneous inhibition of these two key pathways makes this compound a compound of significant interest for cancer therapy, particularly in sensitizing tumor cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Purified Kinases
| Target | IC50 (nM) |
| PI3Kα | 4[6] |
| PI3Kβ | 0.5[6] |
| PI3Kγ | 590 |
| PI3Kδ | 0.1 |
| DNA-PK | 8.6[6] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| DNA-PK Autophosphorylation | MCF7 | 0.019[1][2][4][6] |
| SW620 | 0.17[1][2][4][6] | |
| PI3K-mediated AKT Phosphorylation | MCF7 | 0.039[1][2][4][6] |
| SW620 | >10[1][2][4][6] | |
| Cell Proliferation (72 hours) | HepG2 | 0.134[6] |
Table 3: Growth Inhibition (GI50) of this compound in Cancer Cell Lines (5-day exposure)
| Cell Line | GI50 (µM) |
| SW620 | 0.95[1][6] |
| LoVo | 0.21[1][6] |
| MCF7 | 0.27[1][6] |
| T47D | 0.41[1][6] |
| MDA-MB-231 | 1[1][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by concurrently blocking two critical cellular signaling pathways: the DNA damage response mediated by DNA-PK and the pro-survival PI3K/AKT/mTOR pathway.
Figure 1: Dual inhibition of DNA-PK and PI3K signaling pathways by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Cell Culture
Human cancer cell lines such as MCF7, T47D, MDA-MB-231 (breast), LoVo, SW620 (colon), and HepG2 (liver) are commonly used.[1][5][6] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibition of signaling pathways.
-
Cell Lysis: Cells are treated with this compound at various concentrations (e.g., 100-300 nM) for a specified duration (e.g., 12 hours).[6] After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with primary antibodies specific for phosphorylated proteins such as p-AKT (Ser473 and Thr308), p-p70S6K1 (Thr389), and total protein counterparts as loading controls.[6]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (MTT) Assay
The MTT assay measures cell viability as an indicator of proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 30-500 nM) for a specified period (e.g., 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent-based solution). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.
-
Cell Treatment: Cells are treated with this compound (e.g., 1 µM) alone or in combination with a cytotoxic agent like etoposide or doxorubicin for a defined period (e.g., 16 hours).[3]
-
Cell Seeding: After treatment, cells are harvested, counted, and seeded at low densities in 6-well or 10 cm plates in drug-free medium.
-
Colony Formation: Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated relative to the untreated control.
DNA-PK Activity Assay
This assay measures the kinase activity of DNA-PK.
-
Tumor Homogenate Preparation: For ex vivo analysis, tumors from treated and control animals are excised and homogenized.[1]
-
Kinase Reaction: The activity of DNA-PK in the homogenates is determined by measuring the phosphorylation of a specific p53-derived peptide substrate.[1] The reaction is typically carried out in a buffer containing ATP.
-
Detection: The amount of phosphorylated peptide is quantified, often using an ELISA-based method.[1]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., MCF7 or SW620) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][5]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 10-50 mg/kg, intraperitoneal injection, daily) alone or in combination with a chemotherapeutic agent like etoposide.[1][6]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as western blotting or immunohistochemistry to assess target inhibition.[5]
Figure 2: Experimental workflow for assessing the chemosensitizing effects of this compound.
Biological Effects and Therapeutic Potential
Inhibition of Cell Proliferation and Growth
This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines.[1][6] For instance, a 72-hour exposure to this compound dose-dependently inhibits the proliferation of HepG2 cells with an IC50 of 134.32 nM.[6] In a 5-day growth inhibition assay, GI50 values ranged from 0.21 µM in LoVo cells to 1 µM in MDA-MB-231 cells.[1][6] This growth inhibition is attributed to the compound's impact on the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.[5]
Chemosensitization
A key therapeutic application of this compound is its ability to enhance the efficacy of DNA-damaging chemotherapeutic agents. By inhibiting DNA-PK, this compound compromises the repair of DSBs induced by topoisomerase II poisons like etoposide and doxorubicin.[1][2] This leads to a significant increase in the cytotoxicity of these agents in cancer cells.[1] For example, this compound has been shown to enhance the cytotoxicity of etoposide by over 100-fold in SW620 cells.[1] This chemosensitization effect has also been demonstrated in vivo, where this compound in combination with etoposide leads to a greater delay in tumor growth in xenograft models compared to either agent alone.[1][4]
Induction of Autophagy
Recent studies have revealed that treatment with this compound can induce autophagy in cancer cells.[7] Autophagy is a cellular self-degradation process that can act as a survival mechanism under stress conditions. In the context of this compound treatment, the induction of autophagy may represent a resistance mechanism.[7] Consequently, combining this compound with autophagy inhibitors could be a promising strategy to enhance its anti-cancer activity.[7]
Conclusion
This compound is a potent dual inhibitor of DNA-PK and PI3K with significant potential as an anti-cancer agent. Its ability to inhibit both DNA repair and pro-survival signaling pathways leads to direct anti-proliferative effects and a strong sensitization of cancer cells to conventional chemotherapy. The comprehensive data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar dual-targeting inhibitors. Further investigation into its role in modulating autophagy and its efficacy in a broader range of preclinical models will be crucial for its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive phenotypic characterization of human invasive lobular carcinoma cell lines in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of KU-0060648 in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent small molecule inhibitor with a dual specificity for DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This dual-inhibition profile positions this compound as a significant tool for cancer research and a potential therapeutic agent. By targeting two critical pathways involved in cell survival, proliferation, and DNA repair, this compound effectively sensitizes cancer cells to DNA damaging agents such as chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core functions of this compound in DNA damage repair, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair DSBs: the high-fidelity Homologous Recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] In many cancer cells, there is an increased reliance on the NHEJ pathway for survival following DNA damage induced by therapeutic agents.
DNA-dependent protein kinase (DNA-PK) is a crucial component of the NHEJ pathway.[3][4] It is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[4] Upon binding to DNA, the catalytic activity of DNA-PKcs is activated, leading to the phosphorylation of various downstream targets that facilitate the ligation of the broken DNA ends. Inhibition of DNA-PK compromises the NHEJ repair process, leading to the accumulation of lethal DNA damage.[5]
Concurrently, the phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[3][6] The PI3K/AKT/mTOR cascade is frequently hyperactivated in a wide range of human cancers, contributing to tumor progression and resistance to therapy.[6][7]
This compound was developed as a potent inhibitor of both DNA-PK and PI3K, offering a multi-pronged approach to cancer therapy.[3][5] Its ability to disrupt both DNA repair and pro-survival signaling makes it a valuable agent for enhancing the efficacy of conventional cancer treatments.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of two key kinases:
-
Inhibition of DNA-PK and the NHEJ Pathway: By inhibiting the catalytic activity of DNA-PKcs, this compound prevents the autophosphorylation of DNA-PK and the subsequent recruitment and activation of other NHEJ factors. This leads to a failure in the repair of DNA double-strand breaks induced by genotoxic agents. The unrepaired DSBs trigger cell cycle arrest and, ultimately, apoptotic cell death.[3][8] The enhanced cytotoxicity of DNA damaging agents in the presence of this compound is predominantly attributed to its inhibition of DNA-PK.[3][8]
-
Inhibition of the PI3K/AKT/mTOR Pathway: this compound also targets the p110 isoforms of PI3K, leading to a downstream reduction in the phosphorylation and activation of AKT and mTOR.[6][9] This inhibition of the PI3K pathway curtails the pro-survival and proliferative signals that are often upregulated in cancer cells, thereby contributing to the overall anti-tumor activity of the compound.[6]
The dual inhibition of both pathways creates a synthetic lethal-like effect, where the cancer cells' ability to cope with DNA damage is severely compromised, leading to enhanced cell killing.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 / GI50 | Reference(s) |
| Kinase Activity | |||
| DNA-PK | Cell-free | 8.6 nM | [9][10] |
| PI3Kα | Cell-free | 4 nM | [9][10] |
| PI3Kβ | Cell-free | 0.5 nM | [9][10] |
| PI3Kδ | Cell-free | 0.1 nM | [10] |
| PI3Kγ | Cell-free | 0.59 μM | [10] |
| Cellular DNA-PK Autophosphorylation | |||
| MCF7 | 0.019 μM | [3][9][11] | |
| SW620 | 0.17 μM | [3][9][11] | |
| Cellular PI3K-mediated AKT Phosphorylation | |||
| MCF7 | 0.039 μM | [3][9][11] | |
| SW620 | >10 μM | [3][9] | |
| Cell Growth Inhibition (GI50) | |||
| SW620 | 0.95 μM | [8][9] | |
| LoVo | 0.21 μM | [8][9] | |
| MCF7 | 0.27 μM | [8][9] | |
| T47D | 0.41 μM | [8][9] | |
| MDA-MB-231 | 1 μM | [8][9] | |
| HepG2 | 134.32 nM | [6][9] |
Table 2: Chemosensitization and Radiosensitization by this compound
| Cell Line | Sensitizing Agent | Fold Enhancement of Cytotoxicity | Reference(s) |
| SW620 | Etoposide (1 μM) | >100-fold | [8] |
| SW620 | Doxorubicin (10 nM) | >10-fold | [8] |
| LoVo | Doxorubicin | 50-100-fold | [8] |
| MCF7 | Doxorubicin | 50-100-fold | [8] |
| T47D | Doxorubicin | 50-100-fold | [8] |
| MDA-MB-231 | Etoposide or Doxorubicin | 3-4-fold | [8] |
| 143B (Osteosarcoma) | Ionizing Radiation | 1.5-fold (SER₁₀) | [12] |
| U2OS (Osteosarcoma) | Ionizing Radiation | 2.5-fold (SER₁₀) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA damage repair.
Cell-Based DNA-PK and PI3K Pathway Inhibition Assay (Western Blot)
This protocol is used to determine the IC50 of this compound for the inhibition of DNA-PK autophosphorylation and PI3K-mediated AKT phosphorylation in cellular contexts.
Materials:
-
Cancer cell lines (e.g., MCF7, SW620)
-
Complete cell culture medium
-
This compound
-
Etoposide or Doxorubicin (for inducing DNA damage)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage (for DNA-PK assay): Add a DNA damaging agent (e.g., etoposide at 10 μM) for 1 hour to induce DNA-PK autophosphorylation. For the PI3K assay, this step is not necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound alone or in combination with a DNA damaging agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Drug Treatment: After the cells have attached, treat them with this compound and/or the DNA damaging agent for a specified period (e.g., 16-24 hours). For radiation studies, cells are typically treated with the inhibitor before and after irradiation.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the dose of the DNA damaging agent to generate survival curves.
In Vivo Xenograft Tumor Growth Delay Study
This protocol evaluates the anti-tumor efficacy of this compound alone or in combination with chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., MCF7, SW620)
-
This compound formulation for in vivo administration (e.g., intraperitoneal injection)
-
Chemotherapeutic agent (e.g., etoposide)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, combination of this compound and etoposide).
-
Drug Administration: Administer the drugs according to the planned schedule and dosage. For example, this compound can be given daily by intraperitoneal injection, while etoposide might be given on a specific cycle.[3][6]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the tumor growth delay and statistical significance between the groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
References
- 1. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Inhibiting DNA-PKCS Radiosensitizes Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Inhibitor KU-0060648: A Technical Guide to its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent and selective small molecule inhibitor targeting two key cellular kinases: DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This dual inhibitory action disrupts critical signaling pathways involved in cell survival, proliferation, and DNA damage repair, leading to significant anti-tumor activity. This technical guide provides an in-depth analysis of the effects of this compound on the cell cycle, with a focus on its mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of signaling pathways, and its dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.[1] By inhibiting PI3K, this compound effectively blocks this pro-survival signaling cascade. Furthermore, its inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, sensitizes cancer cells to DNA-damaging agents. This guide will focus on the impact of this compound on cell cycle progression, a critical aspect of its anti-neoplastic properties.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its primary effects on the cell cycle through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating the G1 to S phase transition of the cell cycle.
-
PI3K Inhibition: By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Inactivation: The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
-
mTORC1 and mTORC2 Inhibition: Akt is a key upstream activator of the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. Inhibition of Akt by this compound leads to the downregulation of both mTORC1 and mTORC2 activity.
-
Downstream Effects on Cell Cycle Machinery: The inhibition of mTORC1 results in reduced phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a decrease in the translation of proteins essential for cell growth and proliferation, including key regulators of the G1 phase such as Cyclin D1.[1] The subsequent decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for PI3K-mediated AKT phosphorylation | GI50 (µM) for Cell Growth Inhibition (5-day exposure) | Citation |
| MCF7 | Breast Cancer | 0.039 | 0.27 | [2] |
| SW620 | Colon Cancer | >10 | 0.95 | [2] |
| LoVo | Colon Cancer | Not Reported | 0.21 | [2] |
| T47D | Breast Cancer | Not Reported | 0.41 | [2] |
| MDA-MB-231 | Breast Cancer | Not Reported | 1.0 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 0.134 (IC50, 72-hour exposure) | [3] |
Table 2: Effect of this compound on DNA-PK Autophosphorylation
| Cell Line | Cancer Type | IC50 (µM) for DNA-PK Autophosphorylation | Citation |
| MCF7 | Breast Cancer | 0.019 | [2] |
| SW620 | Colon Cancer | 0.17 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the expression levels of key cell cycle proteins, such as Cyclin D1 and CDK4, following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Densitometry can be used to quantify the relative protein expression levels, with β-actin serving as a loading control.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound inhibits the PI3K/Akt/mTOR pathway, leading to a G1 cell cycle arrest.
Caption: this compound inhibits PI3K, leading to G1 arrest.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis of this compound.
Conclusion
This compound is a promising anti-cancer agent that effectively induces cell cycle arrest, primarily in the G1 phase, through its dual inhibition of DNA-PK and the PI3K/Akt/mTOR signaling pathway. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the cellular effects of this potent inhibitor. The ability of this compound to halt cell cycle progression, coupled with its capacity to sensitize cells to DNA-damaging therapies, underscores its potential as a valuable therapeutic strategy in oncology.
References
Early Research on KU-0060648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 has emerged as a significant small molecule inhibitor in preclinical cancer research. It is characterized by its dual inhibitory activity against two key cellular enzymes: the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) and phosphoinositide 3-kinase (PI3K).[1][2] This dual-action mechanism positions this compound as a compelling agent for investigation, particularly in the context of sensitizing cancer cells to traditional chemotherapeutic agents and radiation. This technical guide provides an in-depth overview of the early research on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both DNA-PK and PI3K.[3]
-
DNA-PK Inhibition: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound compromises the cancer cell's ability to repair DNA damage induced by cytotoxic therapies like topoisomerase II poisons (e.g., etoposide and doxorubicin) and ionizing radiation.[1][4] This leads to an accumulation of DNA damage and subsequent potentiation of cancer cell death.
-
PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. This compound's inhibition of PI3K, particularly the class I isoforms, leads to the deactivation of downstream effectors such as AKT and mTOR, resulting in reduced cell proliferation and survival.[5]
The dual inhibition of both a critical DNA repair pathway and a major cell survival pathway represents a synergistic approach to anticancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) | Assay Conditions |
| PI3K Isoforms | ||
| PI3Kα | 4 | Cell-free assay[6] |
| PI3Kβ | 0.5 | Cell-free assay[6] |
| PI3Kγ | 594 | Cell-free assay[6] |
| PI3Kδ | 0.1 | Cell-free assay[6] |
| DNA-PK | 8.6 | Cell-free assay[6] |
| Cellular DNA-PK Autophosphorylation | ||
| MCF7 cells | 19 | Cell-based assay[1][7] |
| SW620 cells | 170 | Cell-based assay[1][7] |
| Cellular PI3K-mediated AKT Phosphorylation | ||
| MCF7 cells | 39 | Cell-based assay[1][7] |
| SW620 cells | >10,000 | Cell-based assay[1][7] |
| Cell Proliferation | ||
| HepG2 cells | 134.32 | 72-hour exposure[5] |
Table 2: Growth Inhibition in Human Cancer Cell Lines (GI50)
| Cell Line | Cancer Type | GI50 (µM) | Exposure Time |
| SW620 | Colon | 0.95 | 5 days[4] |
| LoVo | Colon | 0.21 | 5 days[4] |
| MCF7 | Breast | 0.27 | 5 days[4] |
| T47D | Breast | 0.41 | 5 days[4] |
| MDA-MB-231 | Breast | 1 | 5 days[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound. These protocols are based on standard laboratory procedures and information extracted from the available literature.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 30-500 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 or GI50 values.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) alone or in combination with a DNA damaging agent (e.g., etoposide or doxorubicin) for a specified duration (e.g., 16 hours).[4]
-
Incubation: Remove the treatment media, wash the cells, and add fresh media. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as 6.0% (v/v) glutaraldehyde and then stain with 0.5% (w/v) crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein phosphorylation status.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 12 hours with 100-300 nM). For PI3K pathway analysis, cells may be stimulated with a growth factor like IGF-I.[4] Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473, Thr308), phospho-mTOR (p70S6K1 Thr389), phospho-DNA-PK, total AKT, total mTOR, total DNA-PK, and a loading control like β-actin or GAPDH) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The early research on this compound has firmly established its role as a potent dual inhibitor of DNA-PK and PI3K. The quantitative data from in vitro studies demonstrate its efficacy in inhibiting key cancer-related pathways and suppressing the growth of various cancer cell lines. The experimental protocols outlined provide a foundation for further investigation into the therapeutic potential of this and similar dual-target inhibitors. The unique mechanism of simultaneously targeting DNA repair and cell survival pathways underscores the promise of this compound as a valuable tool in the development of novel cancer therapies.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. boneandcancer.org [boneandcancer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
KU-0060648: A Technical Guide to a Dual DNA-PK and PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent, small-molecule inhibitor targeting two critical nodes in cellular signaling: the DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This dual inhibitory action makes it a compelling agent for investigation in oncology, particularly in sensitizing cancer cells to DNA-damaging therapies. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and application.
Introduction
The discovery of this compound emerged from efforts to develop more potent and soluble inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] The chemical scaffold of this compound was developed from the chromen-4-one core of earlier DNA-PK inhibitors like NU7441, with modifications to enhance its pharmacological properties.[2][3] Unexpectedly, this optimization also conferred potent inhibitory activity against Class I PI3K isoforms, leading to the characterization of this compound as a dual DNA-PK/PI3K inhibitor.[2]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of both DNA-PK and PI3K.
-
DNA-PK Inhibition: By inhibiting DNA-PK, this compound disrupts the repair of DNA double-strand breaks (DSBs) induced by genotoxic agents such as chemotherapy and radiation. This leads to an accumulation of DNA damage and potentiation of cancer cell death.[4]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound's inhibition of PI3K leads to the dephosphorylation and inactivation of downstream effectors like AKT and mTOR, thereby suppressing pro-survival signaling.[5]
The dual inhibition of these two critical pathways provides a multi-pronged attack on cancer cells, simultaneously preventing the repair of DNA damage and blocking key survival signals.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| DNA-PK | 8.6[2] |
| PI3Kα | 4[2] |
| PI3Kβ | 0.5[2] |
| PI3Kδ | 0.1[2] |
| PI3Kγ | 590[2] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC50 / GI50 (µM) |
| MCF7 | DNA-PK Autophosphorylation | 0.019[4] |
| SW620 | DNA-PK Autophosphorylation | 0.17[4] |
| MCF7 | PI3K-mediated AKT Phosphorylation | 0.039[4] |
| SW620 | PI3K-mediated AKT Phosphorylation | >10[4] |
| HepG2 | Cell Proliferation (72h) | 0.134[5] |
| SW620 | Growth Inhibition (5 days) | 0.95[5] |
| LoVo | Growth Inhibition (5 days) | 0.21[5] |
| MCF7 | Growth Inhibition (5 days) | 0.27[5] |
| T47D | Growth Inhibition (5 days) | 0.41[5] |
| MDA-MB-231 | Growth Inhibition (5 days) | 1[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Chemical Synthesis of this compound
The synthesis of this compound, chemically named 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide, is achieved through a multi-step process. The core structure is based on the (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one scaffold, with the addition of a water-solubilizing group at the 1-position of the dibenzothiophene ring.[2] A representative synthetic route involves the initial synthesis of the chromen-4-one core, followed by Suzuki-Miyaura cross-coupling to introduce the dibenzothiophene moiety. Subsequent functional group manipulations, including nitration, reduction, and amide coupling, are performed to install the final N-(4-ethylpiperazin-1-yl)acetamide side chain.[3]
In Vitro Kinase Assays
A common method for assessing DNA-PK activity is a luminescence-based assay that measures ADP production.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the DNA-PK activity.
-
Protocol:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Add the DNA-PK enzyme and the specific peptide substrate to the reaction buffer.
-
To initiate the reaction, add ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding ATP.
-
PI3K activity can be measured using various methods, including HTRF (Homogeneous Time Resolved Fluorescence) or luminescence-based assays.
-
Principle (HTRF): This assay measures the production of PIP3, the product of the PI3K reaction. A biotinylated PIP3 tracer and a GST-tagged PH domain (which binds PIP3) are used. In the absence of PIP3 produced by the enzyme, the tracer binds to the PH domain, bringing a europium-labeled anti-GST antibody and a streptavidin-XL665 conjugate into close proximity, resulting in a FRET signal. PIP3 produced by the PI3K competes with the tracer, leading to a decrease in the FRET signal.
-
Protocol (HTRF):
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Add the PI3K enzyme and the lipid substrate (e.g., PI(4,5)P₂) to the reaction buffer.
-
Add ATP to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (biotinylated-PIP3, GST-PH domain, europium-labeled anti-GST antibody, and streptavidin-XL665).
-
Incubate to allow for binding and FRET signal development.
-
Read the fluorescence at both emission wavelengths (620 nm and 665 nm) and calculate the HTRF ratio.
-
For inhibitor studies, pre-incubate the enzyme with this compound before adding ATP.
-
Cellular Assays
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
-
Protocol:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT).
-
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term reproductive integrity of cells after treatment.
-
Protocol:
-
Treat cells in culture flasks with this compound and/or a DNA-damaging agent (e.g., etoposide or radiation).
-
After the treatment period, harvest the cells by trypsinization and prepare a single-cell suspension.
-
Count the viable cells and seed a known number of cells into new culture dishes. The number of cells seeded will depend on the expected level of cell killing.
-
Incubate the dishes for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with a crystal violet solution.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
In Vivo Xenograft Studies
-
Principle: Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
-
Protocol:
-
Implant human cancer cells (e.g., MCF7 or SW620) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide).
-
Administer the treatments according to a predefined schedule. For example, this compound can be administered orally or intraperitoneally daily, while etoposide can be given on a specific schedule (e.g., once daily for 5 days).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway inhibition.
Experimental Workflow
References
- 1. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 2. 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - 1âSubstituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholinoâ4Hâchromen-4-ones Endowed with Dual DNA-PK/PI3âK Inhibitory Activity - figshare - Figshare [figshare.com]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: KU-0060648 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent small molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) and phosphoinositide 3-kinase (PI3K).[1] This dual-inhibitory mechanism allows this compound to disrupt two critical pathways in cancer cell survival and proliferation: DNA double-strand break repair and the PI3K/AKT signaling cascade.[1] In breast cancer cell lines, this compound has demonstrated significant anti-proliferative effects and has been shown to sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential as both a standalone and a combination therapeutic agent. These application notes provide a comprehensive overview of the activity of this compound in various breast cancer cell lines and detailed protocols for key experimental assays.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the upregulation of DNA repair pathways contributes to resistance to DNA-damaging chemotherapies. The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in a wide range of human cancers, including breast cancer.
This compound's ability to simultaneously inhibit both DNA-PK and PI3K presents a promising strategy to overcome therapeutic resistance and enhance the efficacy of existing cancer treatments. This document outlines the in vitro effects of this compound on various breast cancer cell lines and provides standardized protocols for evaluating its activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) for DNA-PK Autophosphorylation | IC50 (µM) for PI3K-mediated AKT Phosphorylation | GI50 (µM) for Cell Growth Inhibition (5-day exposure) |
| MCF7 | 0.019[1][2][3][4] | 0.039[1][2][3][4] | 0.27[1][2][5][6][7] |
| T47D | Not Reported | Not Reported | 0.41[1][2][5][6][7] |
| MDA-MB-231 | Not Reported | Not Reported | 1.0[1][2][5][6][7] |
Table 2: Chemosensitization Effect of this compound in Breast Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Sensitization |
| MCF7 | Doxorubicin | 1 | 50-100[1][5] |
| MCF7 | Etoposide | 1 | < 10[1][5] |
| T47D | Doxorubicin | 1 | 50-100[1][5] |
| T47D | Etoposide | 1 | < 10[1][5] |
| MDA-MB-231 | Doxorubicin | 1 | 3-4[1][5][8] |
| MDA-MB-231 | Etoposide | 1 | 3-4[1][5][8] |
Signaling Pathways and Experimental Workflows
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for KU-0060648 in Hepatocellular Carcinoma (HCC) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KU-0060648, a dual inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and phosphoinositide 3-kinase (PI3K), in preclinical studies of hepatocellular carcinoma (HCC). This document includes a summary of its mechanism of action, key quantitative data from published studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects in HCC through a dual mechanism of action. It acts as an ATP-competitive inhibitor of both DNA-PKcs and the PI3K/AKT/mTOR signaling pathway.[1][2]
-
DNA-PKcs Inhibition: DNA-PKcs is a crucial component of the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism.[2] Inhibition of DNA-PKcs by this compound can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.[2] Studies have shown that DNA-PKcs is often upregulated in human HCC tissues.[1][3]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its overactivation is a common feature in HCC.[1][4] this compound inhibits multiple subunits of PI3K (α, β, δ), leading to the downstream suppression of AKT and mTOR activation.[1][5] This inhibition is independent of its effects on DNA-PKcs.[1][3]
The combined inhibition of these two key pathways results in potent anti-proliferative and pro-apoptotic effects in HCC cells, while showing minimal cytotoxicity to non-cancerous hepatocytes.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in HCC studies.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Concentration | Incubation Time | Reference |
| HepG2 | MTT Assay | Proliferation Inhibition | IC50 = 134.32 ± 7.12 nM | 72 hours | [1][2] |
| HepG2 | [H³] Thymidine Incorporation | Proliferation Inhibition | Dose-dependent inhibition | Not specified | [7] |
| HepG2 | Caspase-3 Activity Assay | Apoptosis Induction | Significant increase at 100 and 300 nM | Not specified | [1][7] |
| HepG2 | Histone DNA Apoptosis ELISA | Apoptosis Induction | Significant increase at 100 and 300 nM | Not specified | [1][7] |
| Huh-7 | MTT Assay | Proliferation Inhibition | Dose-dependent inhibition | Not specified | [1] |
| KYN-2 | MTT Assay | Proliferation Inhibition | Dose-dependent inhibition | Not specified | [1] |
| Primary Human HCC Cells | MTT Assay | Proliferation Inhibition | Dose-dependent inhibition | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model
| Animal Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | This compound | 10 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) injection | Significant inhibition of tumor growth | [1] |
| Nude Mice | This compound | Not specified | Not specified | Delayed tumor growth | [8] |
| Nude Mice | This compound + Etoposide | Not specified | Not specified | Increased etoposide-induced tumor growth delay | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in HCC research.
Cell Culture and Maintenance
-
Cell Lines: Human HCC cell lines (e.g., HepG2, Huh-7, KYN-2) and non-cancerous human hepatocytes (e.g., HL-7702).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 30-500 nM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[1][9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assays
-
Cell Lysis: Treat cells with this compound (e.g., 100 and 300 nM) for the desired time, then lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.[1][7]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Quantify caspase-3 activity based on the absorbance values.
-
Cell Lysate Preparation: Treat cells with this compound (e.g., 100 and 300 nM) and prepare cell lysates according to the instructions of a commercial cell death detection ELISA kit.[1][7]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol to detect histone-complexed DNA fragments.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-p70S6K1, DNA-PKcs, Tubulin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject HCC cells (e.g., 1 x 10⁷ HepG2 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 × length × width²) regularly.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound (e.g., 10 and 50 mg/kg) or vehicle control via intraperitoneal injection daily or as per the study design.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting of tumor lysates).
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Visualizations
Signaling Pathway of this compound in HCC
Caption: Dual inhibitory mechanism of this compound in HCC.
Experimental Workflow for In Vitro Studies
References
- 1. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: KU-0060648 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving KU-0060648, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), and the chemotherapeutic agent doxorubicin. This document includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying biological mechanisms and workflows.
Introduction
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cancer cell death.[1][2] However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.
This compound is a potent small molecule inhibitor that targets two key survival pathways:
-
DNA-PK: A crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA DSBs.[3][4]
-
PI3K: A central node in a signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis.[3][4]
By simultaneously inhibiting both DNA repair and pro-survival signaling, this compound has been shown to significantly sensitize cancer cells to the cytotoxic effects of doxorubicin, offering a promising combination strategy to overcome drug resistance and enhance therapeutic outcomes.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound as a single agent and in combination with doxorubicin.
Table 1: Single-Agent Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF7 | Breast | IC50 (DNA-PK autophosphorylation) | 0.019 | [3] |
| SW620 | Colon | IC50 (DNA-PK autophosphorylation) | 0.17 | [3] |
| MCF7 | Breast | IC50 (PI3K-mediated AKT phosphorylation) | 0.039 | [3] |
| SW620 | Colon | IC50 (PI3K-mediated AKT phosphorylation) | >10 | [3] |
| SW620 | Colon | GI50 (5-day exposure) | 0.95 | [5] |
| LoVo | Colon | GI50 (5-day exposure) | 0.21 | [5] |
| MCF7 | Breast | GI50 (5-day exposure) | 0.27 | [5] |
| T47D | Breast | GI50 (5-day exposure) | 0.41 | [5] |
| MDA-MB-231 | Breast | GI50 (5-day exposure) | 1 | [5] |
Table 2: Chemosensitization of Doxorubicin by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Fold Enhancement of Doxorubicin Cytotoxicity | Reference |
| M059-Fus-1 (DNA-PK proficient) | Glioblastoma | 1 | Up to 32-fold | [1][2] |
| M059J (DNA-PK deficient) | Glioblastoma | 1 | 1.4-fold | [1][2] |
| SW620 | Colon | 1 | >10-fold | [1][2] |
| LoVo | Colon | 1 | 50 to 100-fold | [1][2] |
| MCF7 | Breast | 1 | 50 to 100-fold | [1][2] |
| T47D | Breast | 1 | 50 to 100-fold | [1][2] |
| MDA-MB-231 | Breast | 1 | 3 to 4-fold | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the this compound and doxorubicin combination therapy and a typical experimental workflow for its evaluation.
Caption: Mechanism of synergistic cytotoxicity.
References
Etoposide Sensitization with KU-0060648: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of the topoisomerase II inhibitor, etoposide, when combined with KU-0060648, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). The combination of these two agents leads to enhanced cytotoxicity in cancer cells through the inhibition of critical DNA damage repair and cell survival pathways. These notes offer a summary of key quantitative data, detailed experimental protocols for essential assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Etoposide is a widely used chemotherapeutic agent that induces DNA double-strand breaks (DSBs) by inhibiting topoisomerase II.[1][2] However, intrinsic and acquired resistance often limits its clinical efficacy. A key mechanism of resistance involves the robust DNA damage response (DDR) network within cancer cells, particularly the non-homologous end joining (NHEJ) pathway, which is heavily reliant on the activity of DNA-PK.[1][2][3]
This compound is a potent small molecule inhibitor that targets both DNA-PK and the PI3K/Akt/mTOR signaling pathway.[1][4][5] The PI3K pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.[1][4] By simultaneously inhibiting DNA-PK-mediated DNA repair and PI3K-driven survival signals, this compound effectively sensitizes cancer cells to the cytotoxic effects of etoposide. This combination strategy represents a promising approach to overcoming etoposide resistance and enhancing its therapeutic index.
Data Presentation
The following tables summarize the quantitative data on the cellular effects of this compound as a single agent and in combination with etoposide.
Table 1: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 for DNA-PK Autophosphorylation Inhibition (µM) | IC50 for PI3K-mediated AKT Phosphorylation Inhibition (µM) | GI50 for Cell Growth Inhibition (5-day exposure) (µM) |
| MCF7 (Breast Cancer) | 0.019[1][4] | 0.039[1][4] | 0.27[1][5] |
| SW620 (Colon Cancer) | 0.17[1][4] | >10[1][4] | 0.95[1][5] |
| LoVo (Colon Cancer) | Not Reported | Not Reported | 0.21[1][5] |
| T47D (Breast Cancer) | Not Reported | Not Reported | 0.41[1][5] |
| MDA-MB-231 (Breast Cancer) | Not Reported | Not Reported | 1[1][5] |
Table 2: Etoposide Sensitization by this compound in Cancer Cell Lines
| Cell Line | Etoposide Cytotoxicity Enhancement with 1 µM this compound (Fold Increase) |
| V3-YAC (DNA-PKcs proficient) | >13[4] |
| M059-Fus1 (DNA-PKcs proficient) | 4[4] |
| SW620 | >100 (with 1 µM etoposide)[1] |
| LoVo | <10[1] |
| MCF7 | <10[1] |
| T47D | <10[1] |
| MDA-MB-231 | 3-4[1] |
Table 3: In Vivo Efficacy of this compound and Etoposide Combination
| Xenograft Model | Treatment | Outcome |
| MCF7 | This compound alone | Delayed tumor growth[2][4] |
| MCF7 | This compound + Etoposide | Increased etoposide-induced tumor growth delay by up to 4.5-fold[2][4][6] |
| SW620 | This compound + Etoposide | Increased etoposide-induced tumor growth delay by up to 4.5-fold[2][4][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the combination treatment and a general workflow for investigating the synergistic effects.
References
- 1. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Utilizing KU-0060648 to Enhance CRISPR/Cas9-Mediated Homology Directed Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The CRISPR/Cas9 system has revolutionized genome editing, offering a powerful tool for precise genetic modifications. The desired outcome for many applications, such as correcting disease-causing mutations or inserting new genetic material, is Homology Directed Repair (HDR). HDR is a high-fidelity DNA repair pathway that uses a homologous template to precisely repair the double-strand break (DSB) introduced by Cas9. However, in most mammalian cells, the more efficient but error-prone Non-Homologous End Joining (NHEJ) pathway predominates, leading to insertions and deletions (indels) at the target site and limiting the efficiency of precise editing.
KU-0060648 is a potent small molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway.[1][2][3][4] By inhibiting DNA-PKcs, this compound can suppress the NHEJ pathway, thereby shifting the balance of DSB repair towards the desired HDR pathway and increasing the frequency of precise gene editing events.[5][6][7][8] This document provides detailed application notes and protocols for the use of this compound to enhance CRISPR/Cas9-mediated HDR.
Mechanism of Action
This compound functions as a dual inhibitor of DNA-PK and phosphoinositide 3-kinase (PI3K).[1][2][9][10] In the context of CRISPR-mediated genome editing, its primary role is the inhibition of DNA-PKcs. DNA-PKcs is a critical kinase in the NHEJ pathway, which is responsible for the direct ligation of broken DNA ends.[4][11] By inhibiting the kinase activity of DNA-PKcs, this compound effectively blocks the NHEJ pathway, making the cellular machinery more reliant on the HDR pathway for DSB repair. This targeted inhibition leads to a significant increase in the efficiency of precise gene editing when a donor template is provided.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in enhancing HDR and its inhibitory concentrations.
Table 1: Enhancement of HDR Efficiency by this compound
| Cell Type | Fold Increase in HDR Efficiency | Optimal Concentration | Reference(s) |
| HEK293T cells | 2- to 4-fold | ~250 nM | [5][7] |
| Human iPSCs | Up to 1.6-fold (with NU7026, a similar inhibitor) | Not specified for this compound | [5] |
| General | Up to 4-fold increase in HDR | Not specified | [6] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line | IC50 (µM) | Reference(s) |
| DNA-PK | MCF7 | 0.019 | [1][2][3][4] |
| SW620 | 0.17 | [1][2][3][4] | |
| PI3K (AKT phosphorylation) | MCF7 | 0.039 | [1][2][3][4] |
| SW620 | >10 | [1][2][3][4] |
Table 3: In Vitro Enzyme Inhibition (IC50) of this compound
| Enzyme | IC50 (nM) | Reference(s) |
| DNA-PK | 8.6 | [9][10] |
| PI3Kα | 4 | [9][10] |
| PI3Kβ | 0.5 | [9][10] |
| PI3Kγ | 594 | [10] |
| PI3Kδ | 0.1 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: DNA Double-Strand Break Repair Pathways.
Caption: Experimental Workflow for this compound in CRISPR HDR.
Experimental Protocols
This section provides a general protocol for using this compound to enhance HDR in cultured mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Cells: Target mammalian cell line of interest.
-
CRISPR/Cas9 Components:
-
Cas9 nuclease (recombinant protein, mRNA, or expression plasmid).
-
Specific single guide RNA (sgRNA) targeting the locus of interest.
-
HDR donor template (single-stranded oligodeoxynucleotide (ssODN) or plasmid).
-
-
This compound: (e.g., from APExBIO, MedChemExpress, Selleck Chemicals). Prepare a stock solution in DMSO.
-
Transfection/Electroporation Reagent: Appropriate for the cell line.
-
Cell Culture Medium and Reagents: Standard cell culture supplies.
-
Genomic DNA Extraction Kit.
-
PCR Reagents: Primers flanking the target site, polymerase, dNTPs.
-
Sequencing Services.
Protocol:
-
Cell Seeding:
-
The day before transfection, seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of CRISPR/Cas9 Components:
-
Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA according to the manufacturer's instructions.
-
If using plasmid-based expression, prepare the Cas9 and sgRNA plasmids.
-
Prepare the HDR donor template at the desired concentration.
-
-
Transfection/Electroporation:
-
On the day of the experiment, deliver the CRISPR/Cas9 components and the HDR donor template into the cells using your optimized transfection or electroporation protocol.
-
-
This compound Treatment:
-
Immediately following transfection or electroporation, replace the medium with fresh culture medium containing this compound at the desired final concentration (a starting concentration of 250 nM is recommended).[7]
-
Include a vehicle control (DMSO) treated sample.
-
Incubate the cells for 24 to 72 hours. The optimal incubation time may vary depending on the cell type and the specific locus being targeted.
-
-
Post-Treatment and Cell Recovery:
-
After the incubation period, wash the cells with PBS and replace the medium with fresh medium without this compound.
-
Allow the cells to recover and expand for an additional 48-72 hours to ensure the editing process is complete and to allow for the degradation of the CRISPR components.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Amplify the target genomic region by PCR using primers that flank the editing site.
-
Analyze the PCR products by Sanger sequencing or next-generation sequencing (NGS) to determine the frequency of HDR events versus indels.
-
Important Considerations and Best Practices:
-
Toxicity: Although generally well-tolerated at effective concentrations, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.[7]
-
Cell Cycle: HDR is most active during the S and G2 phases of the cell cycle.[5] While this compound primarily acts on the DNA repair pathway, ensuring a healthy and actively dividing cell population can further enhance HDR efficiency.
-
Donor Template Design: The design of the HDR donor template is critical for successful editing. For small edits, ssODNs are often used, while larger insertions may require a plasmid donor.[12]
-
Controls: Always include appropriate controls in your experiment, including:
-
Untreated cells.
-
Cells treated with CRISPR/Cas9 components and a vehicle control (DMSO).
-
Cells treated with this compound alone to assess for any off-target effects on cell viability and proliferation.
-
-
Alternative Inhibitors: Other DNA-PKcs inhibitors like NU7441 have also been shown to enhance HDR efficiency and can be considered as alternatives.[5][6][7][8]
By following these guidelines and protocols, researchers can effectively utilize this compound to increase the efficiency of precise genome editing, facilitating a wide range of applications in basic research, drug discovery, and potentially therapeutic development.
References
- 1. apexbt.com [apexbt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting hyperactivated DNA-PKcs by KU0060648 inhibits glioma progression and enhances temozolomide therapy via suppression of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KU-0060648 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] Its ability to target these two key signaling pathways, which are often dysregulated in cancer, makes it a compelling agent for preclinical investigation.[4][5] These pathways are crucial for processes such as cell growth, survival, and DNA repair.[4][5] This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both DNA-PK and PI3K.[6]
-
DNA-PK Inhibition: By inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, this compound can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[7][8]
-
PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival.[4][6] Aberrant activation of this pathway is common in many cancers.[4] this compound's inhibition of PI3K, particularly the α, β, and δ isoforms, leads to decreased phosphorylation of AKT and downstream effectors like mTOR, ultimately suppressing tumor cell growth.[1][2][6]
Signaling Pathway Inhibition by this compound
Caption: Dual inhibition of DNA-PK and PI3K pathways by this compound.
Quantitative Data from Mouse Xenograft Studies
The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with other therapies in various mouse xenograft models.
Table 1: Single-Agent Activity of this compound
| Cell Line | Mouse Strain | Administration Route | Dosage & Schedule | Outcome | Reference |
| MCF7 (Breast Cancer) | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg, twice daily for 14 days | Delayed tumor growth | [4][9][10] |
| HepG2 (Hepatocellular Carcinoma) | Nude | Intraperitoneal (i.p.) | 10 and 50 mg/kg, daily for 21 days | Dose-dependent inhibition of tumor growth | [2][6] |
| SW620 (Colon Cancer) | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg, twice daily for 5 days | No significant single-agent activity | [4] |
Table 2: Combination Therapy with this compound
| Cell Line | Mouse Strain | Combination Agent | This compound Dosage & Schedule | Combination Agent Dosage & Schedule | Outcome | Reference |
| SW620 (Colon Cancer) | Athymic Nude | Etoposide | 10 mg/kg, once or twice daily for 5 days (i.p.) | 11.35 mg/kg, once daily for 5 days (i.p.) | Enhanced anti-tumor activity of etoposide | [4][7] |
| MCF7 (Breast Cancer) | Athymic Nude | Etoposide | 10 mg/kg, once daily for 14 days (i.p.) | 11.35 mg/kg, once daily for 5 days (i.p.) | Increased etoposide-induced tumor growth delay | [4][9] |
Experimental Protocols
Experimental Workflow for a Typical Xenograft Study
Caption: Typical experimental workflow for a mouse xenograft study.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Phosphoric acid (equimolar to this compound)
-
Sterile water for injection or normal saline
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Method for Acidic Formulation:
-
Calculate the molar amount of this compound to be used.
-
Prepare an equimolar solution of phosphoric acid.
-
Dissolve the this compound powder in the equimolar phosphoric acid solution.[4][5]
-
Adjust the pH of the solution to approximately 5.0 using sterile water or saline.[4][5]
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the solution appropriately, though fresh preparation on the day of use is recommended.[2]
Method for Propylene Glycol/Tween 80/D5W Formulation: Note: This is a general formulation for poorly soluble compounds and may require optimization.
-
Prepare a stock solution of this compound in propylene glycol (e.g., 66.67 mg/mL).
-
In a separate sterile tube, add Tween 80 (e.g., to a final concentration of 5%).
-
Add the this compound stock solution to the Tween 80 and mix thoroughly until clear.
-
Add 5% dextrose in water (D5W) to achieve the final desired concentration and volume.
-
Mix gently and use the solution immediately for administration.[1]
Protocol 2: Establishment of Subcutaneous Mouse Xenografts
Materials:
-
Human cancer cell lines (e.g., MCF7, SW620, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Immunocompromised mice (e.g., athymic nude, SCID), 4-6 weeks old[11]
-
1 mL syringes with 27-30 gauge needles[11]
Procedure:
-
Culture the selected cancer cells in their recommended complete medium until they reach 70-80% confluency.[11]
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a known volume of sterile PBS or serum-free medium. To enhance tumor take and growth, cells can be resuspended in a 1:1 mixture of PBS and Matrigel® on ice.[13]
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Adjust the cell suspension to the desired concentration (e.g., 3 x 10^6 to 5 x 10^6 cells per 100-200 µL).[11][14]
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[11]
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³) before starting treatment. This typically takes 1-3 weeks.[11]
Protocol 3: Administration of this compound and Treatment Monitoring
Materials:
-
Tumor-bearing mice
-
Prepared this compound solution
-
Appropriate syringes and needles for the chosen administration route (e.g., 27G for i.p. injection)
-
Digital calipers
-
Animal balance
Procedure:
-
Once tumors reach the desired average volume, randomize the mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy).
-
Administer this compound or the vehicle control according to the predetermined schedule and route (e.g., intraperitoneally).[6] For combination studies, administer this compound immediately before the combination agent, such as etoposide.[4][5]
-
Monitor the health of the mice daily.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[11]
-
Measure the body weight of each mouse 2-3 times per week to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., Western blotting for p-AKT, immunohistochemistry).[6]
Conclusion
This compound is a valuable tool for preclinical cancer research, demonstrating efficacy both as a single agent in certain models and as a chemosensitizer.[4][6][9] The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies using this compound in mouse xenograft models. Careful adherence to these methodologies will ensure reproducible and reliable results in the evaluation of this promising dual DNA-PK and PI3K inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. stemcell.com [stemcell.com]
- 9. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for KU-0060648: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4] This small molecule has demonstrated significant activity in preclinical cancer models, primarily through the disruption of two critical cellular pathways: DNA double-strand break repair and the PI3K/AKT/mTOR signaling cascade that governs cell survival and proliferation.[1][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, recommended working concentrations, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both DNA-PK and Class I PI3K isoforms.[5][6] Its dual inhibitory action leads to:
-
Inhibition of DNA Repair: By targeting DNA-PK, a key component of the non-homologous end joining (NHEJ) pathway, this compound prevents the repair of DNA double-strand breaks.[1][7] This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents like etoposide and doxorubicin.[1][3]
-
Suppression of Pro-Survival Signaling: Through the inhibition of PI3K, this compound blocks the downstream activation of AKT and mTOR, crucial kinases that promote cell growth, proliferation, and survival.[2][4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various targets and cell lines.
Table 1: Cell-Free Kinase Inhibition
| Target | IC50 (nM) |
| DNA-PK | 8.6[2][8] |
| PI3Kα | 4[2][8] |
| PI3Kβ | 0.5[2][8] |
| PI3Kδ | 0.1[8] |
| PI3Kγ | 590[8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / GI50 (µM) | Incubation Time |
| MCF7 | DNA-PK Autophosphorylation | 0.019[1][3][4] | - |
| SW620 | DNA-PK Autophosphorylation | 0.17[1][3][4] | - |
| MCF7 | AKT Phosphorylation | 0.039[1][3][4] | - |
| SW620 | AKT Phosphorylation | >10[1][4] | - |
| HeLa | DNA-PK Autophosphorylation (S2056) | EC50 = 0.136[8] | - |
| HepG2 | Cell Proliferation | 0.134[4][5] | 72 hours[4] |
| SW620 | Cell Growth | 0.95[2][4] | 5 days[2][4] |
| LoVo | Cell Growth | 0.21[2][4] | 5 days[2][4] |
| MCF7 | Cell Growth | 0.27[2][4] | 5 days[2][4] |
| T47D | Cell Growth | 0.41[2][4] | 5 days[2][4] |
| MDA-MB-231 | Cell Growth | 1[2][4] | 5 days[2][4] |
Signaling Pathway and Experimental Workflow
Figure 1. Mechanism of action of this compound.
Figure 2. General experimental workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[8]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.83 mg of this compound (MW: 582.71 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid in solubilization.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
2. Cell Viability Assay (MTT or similar)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Materials:
-
Cancer cell line of interest (e.g., MCF7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (or other viability reagent)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 or GI50 value.
-
-
3. Western Blot Analysis for Phospho-AKT and Phospho-DNA-PK
This protocol provides a framework for assessing the inhibitory effect of this compound on its target pathways.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-DNA-PK (S2056), anti-total DNA-PK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 100-300 nM) for a specified time (e.g., 12 hours).[2][4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
-
Concluding Remarks
This compound is a valuable research tool for investigating the roles of DNA-PK and PI3K in cancer biology. The provided protocols and data serve as a starting point for designing and executing in vitro experiments. It is crucial to optimize these protocols for the specific cell lines and experimental systems being utilized. Careful consideration of the compound's solubility and stability is essential for obtaining reproducible and reliable results.
References
- 1. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols for Preparing KU-0060648 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] Its ability to target these key signaling pathways makes it a valuable tool in cancer research, particularly in studies involving DNA damage repair and cell proliferation.[2][4][5] This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₄S | [1][6] |
| Molecular Weight | 582.71 g/mol | [6][7] |
| CAS Number | 881375-00-4 | [1][6] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | 2-3 mg/mL (3.43-5.14 mM) | [6][7] |
| Solubility in Water | Insoluble | [6][7] |
| Solubility in Ethanol | Insoluble | [6][7] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO.[7] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[2] For in vivo experiments, a formulation in a mixture of propylene glycol, Tween 80, and D5W has been described.[7]
Mechanism of Action: Dual Inhibition of DNA-PK and PI3K Pathways
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of DNA-PK and various isoforms of PI3K.[8] This dual inhibition leads to the disruption of two critical cellular signaling pathways involved in cell survival, proliferation, and DNA repair.
-
DNA-PK Inhibition: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5] Inhibition of DNA-PK by this compound impairs the cell's ability to repair DNA damage, which can lead to the accumulation of DSBs and subsequent apoptosis. This mechanism also underlies its potential as a sensitizer for chemo- and radiotherapy.[5]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] this compound inhibits several isoforms of PI3K (α, β, δ), thereby blocking the downstream activation of AKT and mTOR.[3][7] This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[9]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
37°C water bath or incubator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
-
Pre-weighing and Calculation:
-
This compound is typically supplied in pre-weighed amounts (e.g., 1 mg, 5 mg).
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 582.71 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (582.71 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 171.61 µL
-
-
-
Reconstitution Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the lyophilized material is at the bottom.[10]
-
Aseptically add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, a gentle warming to 37°C for 10-15 minutes and/or sonication in an ultrasonic bath for a few minutes can be applied.[2] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Working Concentration in Cell Culture
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. The table below provides a summary of effective concentrations from published studies.
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| HeLa | DNA-PK autophosphorylation | EC₅₀ = 0.136 µM | Not specified | Inhibition of DNA-PK | [7] |
| MO59J-Fus1 | DNA-PK autophosphorylation | 1 µM | Not specified | Inhibition of DNA-PK | [7] |
| MCF7 | Cell Proliferation | 1 µM | 5 days | >95% inhibition | [7] |
| SW620 | Cell Proliferation | 1 µM | 5 days | 55% inhibition | [7] |
| HepG2 | Cell Proliferation | IC₅₀ = 134.32 nM | 72 hours | Dose-dependent inhibition | [3][4] |
| Various Cancer Cell Lines | Cell Growth | 0.1 - 1 µM | 5 days | GI₅₀ values ranging from 0.21 to 1 µM | [3][4] |
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Quality Control and Best Practices
-
Solubility Check: Always visually inspect the stock solution for any precipitates before use. If precipitates are observed, gently warm the solution and vortex.
-
pH of Media: After adding the this compound working solution to your cell culture media, ensure that the pH of the media has not significantly changed. DMSO at high concentrations can affect media pH.
-
Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure accuracy and consistency.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO stock solution.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound Datasheet [selleckchem.com]
- 7. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
KU-0060648: A Potent Inhibitor of Non-Homologous End Joining for Research and Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0060648 is a potent and well-characterized small molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their repair is critical for cell survival. The NHEJ pathway is the primary mechanism for repairing DSBs throughout the cell cycle. By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death, particularly in cancer cells. Furthermore, this compound has been identified as a dual inhibitor, also targeting phosphatidylinositol 3-kinase (PI3K), a crucial component of signaling pathways involved in cell survival, proliferation, and differentiation. This dual activity makes this compound a valuable tool for investigating the interplay between DNA repair and cell signaling, and a promising candidate for enhancing the efficacy of radiotherapy and chemotherapy.
Introduction
The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. DNA double-strand breaks are particularly deleterious and, if not properly repaired, can lead to chromosomal aberrations, genomic instability, and cell death. Mammalian cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). NHEJ is the predominant pathway and is active throughout the cell cycle, directly ligating the broken DNA ends. A central player in this process is the DNA-dependent protein kinase (DNA-PK), which is recruited to the DSB sites by the Ku70/80 heterodimer. The catalytic subunit, DNA-PKcs, then phosphorylates various downstream targets to facilitate the repair process.
This compound acts as an ATP-competitive inhibitor of DNA-PKcs, effectively halting the NHEJ pathway. Its ability to sensitize cancer cells to ionizing radiation and various chemotherapeutic agents that induce DSBs has been extensively documented. Moreover, its inhibitory effect on the PI3K/AKT signaling pathway, which is often hyperactivated in cancer, provides an additional anti-tumor mechanism. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in key cellular and biochemical assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| DNA-PK | Biochemical | 8.6 nM | [1][2] |
| PI3Kα | Biochemical | 4 nM | [1][2] |
| PI3Kβ | Biochemical | 0.5 nM | [1][2] |
| PI3Kδ | Biochemical | 0.1 nM | [1][2] |
| PI3Kγ | Biochemical | 0.59 µM | [1][2] |
| DNA-PK (cellular autophosphorylation) | Cellular (MCF7) | 19 nM | [3] |
| DNA-PK (cellular autophosphorylation) | Cellular (SW620) | 170 nM | [3] |
| PI3K (AKT phosphorylation) | Cellular (MCF7) | 39 nM | [3] |
| PI3K (AKT phosphorylation) | Cellular (SW620) | >10 µM | [3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Effect | Reference |
| MCF7 | Breast Cancer | Proliferation | GI50 | 0.27 µM | Inhibition of cell growth | [4] |
| SW620 | Colon Cancer | Proliferation | GI50 | 0.95 µM | Inhibition of cell growth | [4] |
| LoVo | Colon Cancer | Proliferation | GI50 | 0.21 µM | Inhibition of cell growth | [4] |
| T47D | Breast Cancer | Proliferation | GI50 | 0.41 µM | Inhibition of cell growth | [4] |
| MDA-MB-231 | Breast Cancer | Proliferation | GI50 | 1 µM | Inhibition of cell growth | [4] |
| HepG2 | Liver Cancer | Proliferation | IC50 | 134.32 nM (72h) | Inhibition of cell proliferation | [4] |
| MCF7 | Breast Cancer | Clonogenic Survival | Sensitization | 1 µM | Increased cytotoxicity of etoposide and doxorubicin | [3] |
| SW620 | Colon Cancer | Clonogenic Survival | Sensitization | 1 µM | Increased cytotoxicity of etoposide and doxorubicin | [3] |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NHEJ Pathway by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment with this compound, alone or in combination with a DNA damaging agent.
Materials:
-
Cancer cell line of interest (e.g., MCF7, SW620)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or Ionizing Radiation)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Stereomicroscope or colony counter
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. This density needs to be optimized for each cell line.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For combination studies, prepare the DNA damaging agent at the desired concentrations.
-
Remove the medium from the wells and add the medium containing this compound. Incubate for 1-2 hours.
-
For combination treatments, add the DNA damaging agent to the wells already containing this compound and incubate for the desired time (e.g., 16-24 hours). For radiation, treat the plates with the indicated doses after the pre-incubation with this compound.
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixing and Staining:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 30 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of staining solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Western Blot for Phospho-DNA-PK (Ser2056) and Phospho-AKT (Ser473)
This protocol is for detecting the inhibition of DNA-PK and PI3K signaling by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Rabbit anti-DNA-PKcs (total)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 1-4 hours).
-
To assess DNA-PK autophosphorylation, induce DNA damage with etoposide (e.g., 10 µM for 1 hour) or ionizing radiation.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Immunofluorescence for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for 1 hour before inducing DNA damage with ionizing radiation (e.g., 2 Gy).
-
Fix the cells at different time points after damage induction (e.g., 30 min, 2h, 24h).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DSB repair.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft (e.g., MCF7, SW620)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., equimolar phosphoric acid, pH 5)
-
Chemotherapeutic agent (e.g., etoposide)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic agent alone, this compound + Chemotherapeutic agent).
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at a pre-determined dose and schedule.[4]
-
Administer the chemotherapeutic agent according to its established protocol.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of the NHEJ and PI3K pathways in cellular responses to DNA damage and for exploring novel therapeutic strategies. Its ability to potentiate the effects of genotoxic agents makes it a compelling candidate for further preclinical and clinical investigation as a cancer therapeutic. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Detection of p-DNA-PKcs (Ser2056) Inhibition by KU-0060648 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a critical component of the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][2] Upon DNA damage, the Ku70/80 heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting DNA-PKcs.[1][2][3] This recruitment leads to the activation of DNA-PKcs' kinase activity, which includes the autophosphorylation of several sites, a key one being Serine 2056 (S2056).[3][4][5] This autophosphorylation is a crucial step in regulating the repair process.[4][6]
KU-0060648 is a potent dual inhibitor of DNA-PK and phosphoinositide 3-kinase (PI3K).[7][8] By targeting DNA-PK, this compound can block the NHEJ pathway, making it a valuable tool for cancer research and a potential chemosensitizing agent.[9][10] This protocol provides a detailed method for treating cells with this compound and subsequently detecting the phosphorylation status of DNA-PKcs at Ser2056 using Western blotting.
Signaling Pathway
DNA double-strand breaks, induced by agents like ionizing radiation or etoposide, trigger a cascade of events known as the DNA Damage Response (DDR).[2][11] In the NHEJ pathway, the Ku70/80 heterodimer acts as a sensor for DSBs. Upon binding to the damaged DNA, it recruits and activates DNA-PKcs.[1][2][3] Activated DNA-PKcs then phosphorylates various downstream targets, including itself at the S2056 residue, to facilitate the repair process.[3][4][5] Inhibition of DNA-PKcs by this compound is expected to decrease the autophosphorylation at S2056, which can be quantified by Western blot.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted based on the specific cell line and experimental goals.
Materials
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
DNA damaging agent (e.g., etoposide or ionizing radiation) (Optional, for inducing DNA damage)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12][13][14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
Primary antibody against p-DNA-PKcs (Ser2056)
-
Primary antibody against total DNA-PKcs
-
Loading control antibody (e.g., GAPDH, β-actin, or α-Actinin)[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[13][16]
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) for a predetermined duration (e.g., 1-24 hours).[7][10] A vehicle control (e.g., DMSO) should be included.
-
Optional: To induce DNA damage and robustly activate DNA-PKcs, treat cells with a DNA damaging agent (e.g., etoposide or irradiate with IR) for a short period before harvesting.[17][18]
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[19][20]
-
Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the cell culture dish.[13][21]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[22]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[20][22]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving high molecular weight proteins like DNA-PKcs (~469 kDa).[16][23]
-
Run the gel according to standard procedures.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[21] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (Ser2056) diluted in blocking buffer overnight at 4°C with gentle agitation. (See table below for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total DNA-PKcs and a loading control protein.
-
Experimental Workflow
Data Presentation
| Parameter | Recommendation | Source |
| This compound Concentration | 0.01 µM - 1 µM (Cell-based IC50 values range from 0.019 µM to >10 µM depending on the cell line) | [7][10] |
| This compound Treatment Time | 1 - 72 hours (dependent on experimental design) | [7][10] |
| Lysis Buffer | RIPA or similar buffer with protease and phosphatase inhibitors | [12][13][14] |
| Protein Loading Amount | 20-30 µg per lane | [16][24] |
| Primary Antibody: p-DNA-PKcs (S2056) | 1:500 - 1:2000 dilution | [16][25][26] |
| Primary Antibody: Total DNA-PKcs | Varies by manufacturer, typically 1:1000 | [15][27] |
| Blocking Buffer | 5% BSA in TBST | [13][16] |
| Secondary Antibody | 1:2000 - 1:10,000 dilution | [16][25] |
Troubleshooting
-
No or weak p-DNA-PKcs signal:
-
High background:
-
Ensure the blocking step was sufficient.
-
Use BSA for blocking instead of milk.[13]
-
Optimize the primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Non-specific bands:
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on DNA-PKcs phosphorylation, providing valuable insights into the DNA damage response pathway and the efficacy of novel therapeutic agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 3. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of DNA-PKcs at the S2056 cluster ensures efficient and productive lymphocyte development in XLF-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Anti-DNA PKcs (phospho Ser2056) Antibody (A11093) | Antibodies.com [antibodies.com]
- 17. | BioWorld [bioworld.com]
- 18. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Purification of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) from HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. novusbio.com [novusbio.com]
- 26. file.yizimg.com [file.yizimg.com]
- 27. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Clonogenic Survival Assay with KU-0060648
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing KU-0060648 in a clonogenic survival assay to evaluate its efficacy as a cytotoxic agent and a sensitizer to chemo- and radiotherapy.
Introduction
This compound is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents.[4][5] PI3K is a key enzyme in a signaling pathway that promotes cell survival and proliferation and is frequently dysregulated in cancer.[5][6] By inhibiting both DNA-PK and PI3K, this compound can compromise a cell's ability to repair DNA damage and simultaneously block pro-survival signaling, making it an attractive candidate for cancer therapy, both as a standalone agent and in combination with other treatments.
The clonogenic survival assay is an in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony.[7][8] This assay is considered the gold standard for assessing cell reproductive death after treatment with cytotoxic agents.[9][10]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the dual inhibition of DNA-PK and the PI3K/Akt/mTOR signaling pathway.
-
Inhibition of DNA-PK: By inhibiting DNA-PK, this compound prevents the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, ultimately triggering cell death. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents like etoposide, doxorubicin, and ionizing radiation.[5][11][12]
-
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound's inhibition of PI3K leads to the deactivation of downstream effectors like Akt and mTOR, thereby suppressing pro-survival signals and inhibiting cell proliferation.[2][4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by KU-0060648: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and specific dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] Its ability to target these key cellular signaling nodes makes it a compound of significant interest in cancer research. By inhibiting the PI3K/Akt/mTOR pathway, this compound can disrupt cell growth, proliferation, and survival, ultimately leading to apoptosis.[4][5] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell survival, and its dysregulation is a common feature in many cancers.[6][7][8] Inhibition of mTOR, a key component of this pathway, disrupts the phosphorylation of downstream effectors that regulate protein synthesis and cell growth.[9][10] Furthermore, the mTOR pathway influences the expression and activity of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[1][4][11] By inhibiting this pathway, this compound can shift the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[12]
Data Presentation: Apoptosis Induction by a Dual PI3K/mTOR Inhibitor
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| PF-04691502 | 0.1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 4.5 ± 0.8 | 1.6 ± 0.4 |
| PF-04691502 | 1 | 65.4 ± 3.5 | 18.7 ± 2.5 | 12.1 ± 1.9 | 3.8 ± 0.9 |
| PF-04691502 | 10 | 35.8 ± 4.2 | 35.2 ± 3.8 | 22.5 ± 2.7 | 6.5 ± 1.3 |
Data is representative and adapted from studies on similar dual PI3K/mTOR inhibitors to illustrate the expected experimental outcome.[3]
Experimental Protocols
Materials
-
This compound (or other PI3K/mTOR inhibitor)
-
Cancer cell line of interest (e.g., HepG2, Huh-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle-treated control group (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Following treatment, carefully collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Flow Cytometry Analysis
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI. For each sample, collect a sufficient number of events (e.g., 10,000-20,000).
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From the gated population, create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
The four quadrants represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. AKT/mTOR pathway activation and BCL-2 family proteins modulate the sensitivity of human small cell lung cancer cells to RAD001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Co-targeting of Bcl-2 and mTOR pathway triggers synergistic apoptosis in BH3 mimetics resistant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinate PI3K pathway and Bcl-2 family disruption in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols: KU-0060648 Treatment in LoVo and SW620 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).[1][2][3] This molecule holds significant promise in oncology, particularly in sensitizing cancer cells to DNA-damaging agents. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy. By simultaneously targeting both pathways, this compound presents a multi-faceted approach to cancer treatment. These application notes provide detailed protocols and quantitative data for the use of this compound in two human colon adenocarcinoma cell lines: LoVo and SW620.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in LoVo and SW620 colon cancer cells.
Table 1: Inhibitory Concentrations (IC50 and GI50) of this compound
| Cell Line | Parameter | Concentration (µM) | Experimental Context |
| SW620 | IC50 (DNA-PK Autophosphorylation) | 0.17 | Inhibition of cellular DNA-PK autophosphorylation.[1][3] |
| SW620 | IC50 (PI3K-mediated AKT phosphorylation) | >10 | Inhibition of PI3K-mediated AKT phosphorylation.[1][3] |
| SW620 | GI50 | 0.95 | 5-day exposure to the compound.[3] |
| LoVo | GI50 | 0.21 | 5-day exposure to the compound.[3] |
Table 2: Effects of this compound on Cell Proliferation
| Cell Line | Treatment Concentration (µM) | Duration | Proliferation Inhibition (%) |
| SW620 | 1 | 5 days | 55 |
Signaling Pathways
This compound exerts its effects by inhibiting two critical signaling pathways involved in cancer cell survival and proliferation.
Caption: Dual inhibitory action of this compound on DNA-PK and PI3K pathways.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable LoVo and SW620 cell cultures for subsequent experiments.
Materials:
-
LoVo (ATCC® CCL-229™) or SW620 (ATCC® CCL-227™) cells
-
DMEM (Dulbecco's Modified Eagle Medium) or RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture LoVo and SW620 cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
This compound Treatment
Objective: To treat LoVo and SW620 cells with this compound for downstream assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow cells to adhere and grow for 24 hours.
-
Remove the medium and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the specified duration as per the experimental design (e.g., 24, 48, 72 hours, or 5 days).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of LoVo and SW620 cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the inhibition of DNA-PK and Akt phosphorylation by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PK (Ser2056), anti-DNA-PK, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on apoptosis and cell cycle distribution.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Ethanol (70%, ice-cold)
-
RNase A
-
Flow cytometer
Protocol for Apoptosis:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol for Cell Cycle:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the samples by flow cytometry.
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound effects.
References
Application of KU-0060648 in MCF7 and T47D Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), in the context of MCF7 and T47D breast cancer cell lines. This document includes a summary of its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Application Notes
Introduction to this compound
This compound is a small molecule inhibitor that targets two critical pathways in cancer cell survival and proliferation: DNA damage repair and the PI3K/AKT/mTOR signaling cascade.[1][2] By inhibiting both DNA-PK, a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, and PI3K, a central node in a major cell survival pathway, this compound presents a dual-pronged attack on cancer cells.[1][2] The MCF7 and T47D breast cancer cell lines, which are known to harbor a PIK3CA mutation, show particular sensitivity to this compound.[1]
Mechanism of Action in MCF7 and T47D Cells
In MCF7 and T47D cells, this compound exerts its effects through the simultaneous inhibition of DNA-PK and PI3K.[1][3] Inhibition of DNA-PK impairs the repair of DNA double-strand breaks, which can be induced by genotoxic agents like topoisomerase II poisons (e.g., etoposide, doxorubicin), leading to an accumulation of DNA damage and subsequent cell death.[1][2] The inhibition of PI3K by this compound blocks the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[4] This dual inhibition leads to a potent anti-proliferative effect and sensitizes the cancer cells to chemotherapy.[1]
Summary of Effects
-
Inhibition of Cell Proliferation: this compound demonstrates significant single-agent activity in inhibiting the proliferation of both MCF7 and T47D cells.[1][4]
-
Chemosensitization: The compound markedly enhances the cytotoxicity of topoisomerase II inhibitors like doxorubicin and etoposide in these cell lines.[1]
-
Signaling Pathway Modulation: Treatment with this compound leads to a reduction in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including AKT and p70S6K1.[4]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MCF7 | DNA-PK auto-phosphorylation | IC50 | 0.019 | [1][2][4] |
| MCF7 | PI3K-mediated AKT phosphorylation | IC50 | 0.039 | [1][2][4] |
| MCF7 | Cell Growth Inhibition (5 days) | GI50 | 0.27 | [4][5] |
| T47D | Cell Growth Inhibition (5 days) | GI50 | 0.41 | [4][5] |
Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibition of PI3K and DNA-PK by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic and cytostatic effects of this compound on MCF7 and T47D cells.
Materials:
-
MCF7 or T47D cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours or 5 days).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
MCF7 or T47D cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-p70S6K1 (Thr389), anti-p70S6K1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 12 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF7 and T47D cells.
Materials:
-
MCF7 or T47D cells
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KU-0060648 Technical Support Center: Troubleshooting Solubility and Experimental Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KU-0060648. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What can I do?
A1: this compound can be challenging to dissolve. Here are some key recommendations:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Warming the solution: Gently warm the solution to 37°C for 10 minutes to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate solubilization.
-
Storage: Store the powdered compound at -20°C for up to 3 years. Once in solution, aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q2: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize this:
-
Serial Dilution: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium. Avoid adding a highly concentrated DMSO stock directly to your final culture volume. A step-wise dilution allows the compound to better equilibrate in the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] Many cell lines can tolerate up to 1% DMSO, but it is best to determine the tolerance of your specific cell line.[2]
-
Pre-warmed Media: Add the this compound solution to pre-warmed cell culture media and mix gently but thoroughly.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q3: What is the recommended solvent for in vivo studies?
A3: For in vivo experiments, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A frequently cited vehicle for this compound for intraperitoneal injection consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[3]
For some in vivo experiments, this compound has also been dissolved in equimolar phosphoric acid at pH 5.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][3] By inhibiting these kinases, it affects critical cellular processes including DNA damage repair and the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and conditions. The following table summarizes available solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 - 3 | 3.43 - 5.14 | Use of fresh, anhydrous DMSO is critical.[1] Warming and sonication can aid dissolution. |
| 4-Methylpyridine | 11 | Not Specified | |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
| In Vivo Formulation 1 | ≥ 0.28 | ≥ 0.48 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | Not Specified | Not Specified | Equimolar phosphoric acid, pH 5. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.83 mg of this compound (Molecular Weight: 582.71 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.
-
If precipitation persists, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add the desired volume of the 100 µM intermediate solution to your cell culture plate wells containing pre-warmed medium to reach your final target concentration. For example, add 10 µL of the 100 µM solution to 990 µL of medium in a well for a final concentration of 1 µM.
-
-
Gently mix the final solution in the cell culture plate.
-
Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).[2]
Protocol 3: Preparation of In Vivo Formulation
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 2.8 mg/mL).[3]
-
In a sterile tube, add the following solvents sequentially, ensuring each component is fully mixed before adding the next:
-
This formulation should be prepared fresh on the day of use. If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[3]
Visual Guides
Experimental Workflow for this compound
Caption: Experimental workflow for preparing and using this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits DNA-PK and PI3K signaling pathways.
References
- 1. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: KU-0060648
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the dual DNA-PK and PI3K inhibitor, KU-0060648.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high levels of apoptosis or cytotoxicity observed at concentrations intended to only inhibit DNA-PK. | This compound is a potent inhibitor of both DNA-PK and Class I PI3K isoforms. The observed cytotoxicity may be due to the inhibition of the pro-survival PI3K/Akt signaling pathway. | 1. Perform a dose-response curve to determine the optimal concentration for selective DNA-PK inhibition in your cell line. 2. Use a more selective DNA-PK inhibitor as a control to distinguish between DNA-PK and PI3K-mediated effects. 3. Assess the phosphorylation status of Akt (a downstream target of PI3K) to confirm PI3K pathway inhibition at the concentrations used. |
| Variability in the degree of chemosensitization when combining this compound with DNA-damaging agents. | The extent of chemosensitization can be cell-line dependent. Factors such as the baseline expression and activity of DNA-PK and the status of the PI3K pathway (e.g., PIK3CA mutations) can influence the cellular response.[1] | 1. Characterize the DNA-PK expression levels and PI3K pathway activation status in your panel of cell lines. 2. Titrate the concentration of both this compound and the chemotherapeutic agent to find the optimal synergistic combination for each cell line. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic properties of this compound can lead to different outcomes in vivo. Factors such as drug solubility, metabolism, and tumor penetration can affect its efficacy. | 1. Ensure appropriate formulation of this compound for in vivo administration. For example, a formulation could be a mixture of propylene glycol, Tween 80, and D5W.[2] 2. Perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. 3. Conduct pharmacodynamic studies to confirm target engagement (inhibition of DNA-PK and PI3K) in the tumor tissue. |
| Inconsistent results in cell-based assays. | This compound may have differential effects on cell proliferation depending on the cell line and the duration of exposure. For instance, a 5-day exposure to 1 µM this compound can inhibit proliferation by over 95% in MCF7 cells but only 55% in SW620 cells.[2] | 1. Optimize the incubation time and concentration of this compound for your specific cell line and assay. 2. Ensure consistent cell culture conditions, including cell density and passage number. |
Frequently Asked Questions (FAQs)
1. What are the primary targets of this compound?
This compound is a dual inhibitor that primarily targets the DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinases (PI3Ks).[3]
2. What are the known off-target effects of this compound?
The primary "off-target" effects of this compound are the inhibition of various Class I PI3K isoforms. It shows high potency against PI3Kα, PI3Kβ, and PI3Kδ, and to a lesser extent, PI3Kγ.[2] It is reported to be selective over other PI3K-like kinases such as ATM, ATR, and mTOR.[4]
3. What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor.[5] It binds to the ATP-binding pocket of DNA-PK and PI3Ks, preventing their kinase activity. This leads to the inhibition of DNA double-strand break repair (via DNA-PK) and the suppression of the PI3K/Akt/mTOR signaling pathway (via PI3K).[4][5]
4. How does the dual inhibition of DNA-PK and PI3K by this compound affect cells?
The dual inhibition can lead to a potentiation of the effects of DNA-damaging agents. Inhibition of DNA-PK impairs the repair of DNA double-strand breaks, while inhibition of the PI3K pathway can reduce cell survival and proliferation. This combination can lead to increased cell death in cancer cells.[1]
5. What are some recommended experimental controls when using this compound?
-
Vehicle Control: Use a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Controls: Use a known selective DNA-PK inhibitor (e.g., NU7441) and a known selective PI3K inhibitor (e.g., a PI3K isoform-specific inhibitor) to dissect the contributions of each pathway.
-
Negative Controls: In cellular assays, use a cell line with known low expression of DNA-PK or a specific PI3K isoform to assess target dependency.
-
Western Blotting: Confirm the inhibition of both pathways by assessing the phosphorylation status of downstream targets, such as DNA-PK autophosphorylation and Akt phosphorylation.[3]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 8.6 | Cell-free assay |
| PI3Kα | 4 | Cell-free assay |
| PI3Kβ | 0.5 | Cell-free assay |
| PI3Kδ | 0.1 | Cell-free assay |
| PI3Kγ | 590 | Cell-free assay |
Data sourced from[2]
The cellular inhibitory activity of this compound has also been characterized:
| Cellular Target/Process | Cell Line | IC50 (µM) |
| DNA-PK autophosphorylation | MCF7 | 0.019 |
| DNA-PK autophosphorylation | SW620 | 0.17 |
| PI3K-mediated AKT phosphorylation | MCF7 | 0.039 |
Data sourced from[3]
Signaling Pathways and Experimental Workflows
Caption: Dual inhibitory action of this compound on the PI3K/Akt and DNA-PK pathways.
Caption: Experimental workflow to investigate potential off-target effects.
Experimental Protocols
Representative Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase. Specific conditions (e.g., buffer components, substrate concentrations) will need to be optimized for the specific kinase of interest.
1. Materials:
- Purified recombinant kinase (e.g., DNA-PK, PI3Kα)
- Kinase-specific substrate (peptide or protein)
- ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
- Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
- This compound stock solution (in DMSO)
- 96-well plates
- Phosphocellulose paper or other method for capturing phosphorylated substrate
- Scintillation counter or luminescence plate reader
2. Procedure:
- Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in the kinase reaction buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).
- Set up Kinase Reaction:
- In each well of a 96-well plate, add the kinase reaction buffer.
- Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
- Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the Reaction:
- Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
- Incubate: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Stop the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Quantify Kinase Activity:
- For radiolabeled assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the amount of incorporated radioactivity using a scintillation counter.
- For luminescence-based assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
References
- 1. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
KU-0060648 toxicity in vivo and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual DNA-PK and PI3K inhibitor, KU-0060648.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent small molecule inhibitor that dually targets DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] It has been investigated for its potential as an anti-cancer agent, both as a standalone therapy and in combination with chemotherapy.[4][5]
-
What is the mechanism of action of this compound? this compound functions by inhibiting two key cellular pathways. It blocks the DNA-PK enzyme, a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[6][7] This action can enhance the efficacy of DNA-damaging chemotherapeutic agents.[4][7] Simultaneously, it inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation and is often overactive in cancer.[8]
In Vivo Use and Toxicity
-
What is the reported in vivo toxicity of this compound? Preclinical studies in mouse xenograft models (including those with MCF7, SW620, and HepG2 cells) have indicated that this compound is generally well-tolerated at effective therapeutic doses.[4][8] In a study with HepG2 xenografts, intraperitoneal administration of this compound did not lead to noticeable toxicities, significant changes in body weight, or adverse effects such as vomiting, diarrhea, or sudden weight loss.[8] Another study found that it did not worsen the toxicity of the chemotherapeutic agent etoposide to unacceptable levels.[4][5]
-
What are the potential side effects to monitor during in vivo experiments? While published studies report low toxicity, it is crucial to monitor for general signs of distress in animal models. Given its mechanism of action, potential, though not specifically reported, areas of concern could include effects related to the inhibition of DNA repair and PI3K signaling. Close monitoring of animal weight, behavior, and overall health is recommended.
-
How can I mitigate potential in vivo toxicity? Since significant toxicity has not been a prominent issue in the published literature, specific mitigation strategies for this compound have not been detailed. Adhering to established, well-tolerated dosing regimens from published studies is the best approach.[4][8] Should any adverse effects be observed, dose reduction or a less frequent administration schedule could be considered in pilot studies.
Experimental Design and Protocols
-
What is a typical dosing regimen for in vivo studies? In a hepatocellular carcinoma xenograft model using HepG2 cells, this compound was administered via intraperitoneal (i.p.) injection at doses of 10 and 50 mg/kg daily for 21 days.[2][8]
-
How should this compound be formulated for in vivo administration? A suggested formulation involves creating a stock solution in propylene glycol (e.g., 66.67 mg/ml). For the working solution, this stock can be mixed with Tween 80 and then diluted with D5W (5% dextrose in water). It is recommended to use the mixed solution immediately for optimal results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy | Inadequate dosing or bioavailability. | Verify the formulation and administration protocol. Consider a dose-escalation study based on published effective doses (e.g., 10-50 mg/kg).[2][8] |
| Tumor model insensitivity. | Confirm the dependence of your chosen cell line on DNA-PK and/or PI3K signaling pathways. This compound has shown differential effects in various cell lines.[4][7][9] | |
| Unexpected animal toxicity | Off-target effects or vehicle toxicity. | Review the formulation and ensure the vehicle is well-tolerated. If toxicity persists, consider reducing the dose or the frequency of administration. |
| Contamination of the compound. | Ensure the purity of the this compound being used. | |
| Inconsistent results between experiments | Variability in drug preparation or administration. | Prepare fresh formulations for each experiment and ensure consistent administration technique.[1] |
| Differences in animal health or tumor burden at the start of treatment. | Standardize the age, weight, and overall health of the animals used. Initiate treatment when tumors reach a consistent size. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (IC50 values)
| Target | IC50 (nM) | Cell Line/Assay | Reference |
| DNA-PK | 8.6 | Cell-free assay | [1][2] |
| PI3Kα | 4 | Cell-free assay | [1][2] |
| PI3Kβ | 0.5 | Cell-free assay | [1][2] |
| PI3Kδ | 0.1 | Cell-free assay | [1] |
| PI3Kγ | 590 | Cell-free assay | [1] |
| DNA-PK (cellular autophosphorylation) | 19 | MCF7 | [4][7][9] |
| DNA-PK (cellular autophosphorylation) | 170 | SW620 | [4][7][9] |
| PI3K (cellular AKT phosphorylation) | 39 | MCF7 | [4][7][9] |
| PI3K (cellular AKT phosphorylation) | >10,000 | SW620 | [4][7][9] |
Table 2: In Vitro Growth Inhibition by this compound (GI50 values)
| Cell Line | GI50 (µM) after 5 days | Reference |
| SW620 | 0.95 | [2][6] |
| LoVo | 0.21 | [2][6] |
| MCF7 | 0.27 | [2][6] |
| T47D | 0.41 | [2][6] |
| MDA-MB-231 | 1 | [2][6] |
Experimental Protocols
HepG2 Xenograft Mouse Model
-
Cell Culture: Human hepatocellular carcinoma HepG2 cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Implantation: A significant number of HepG2 cells are injected into the right flanks of the mice.
-
Tumor Growth: Tumors are allowed to establish and become palpable.
-
Treatment: Mice are administered this compound via intraperitoneal injection. A typical regimen is 10 or 50 mg/kg body weight, given daily for 21 days.[2][8]
-
Monitoring: Tumor growth is monitored regularly, and animal body weights are recorded to assess toxicity.[8]
Visualizations
Caption: Dual inhibitory action of this compound on the NHEJ and PI3K/AKT/mTOR pathways.
Caption: Workflow for a typical in vivo efficacy and toxicity study of this compound.
References
- 1. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting KU-0060648 precipitation in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual DNA-PK and PI3K inhibitor, KU-0060648. The information provided is intended to help overcome common challenges, such as precipitation in media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my cell culture media. What are the common causes and how can I prevent this?
A1: Precipitation of this compound in cell culture media is a common issue primarily due to its low solubility in aqueous solutions. Here are the likely causes and recommended solutions:
-
Improper Solvent for Stock Solution: this compound is insoluble in water and ethanol[1]. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO)[1][2][3].
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which significantly reduces the solubility of this compound[1][3]. Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
Stock Solution Concentration is Too High: While the solubility in DMSO is reported at concentrations ranging from 2 mg/mL to 3 mg/mL, it's crucial to ensure the compound is fully dissolved[1]. If you observe any particulates, the solution may be supersaturated.
-
Final Concentration in Media is Too High: The working concentration in cell-based assays typically ranges from 0.1 µM to 1 µM[1][2][3][4]. Exceeding the solubility limit in the final media volume can cause precipitation.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to aqueous media can cause the compound to crash out of solution. It is recommended to add the stock solution to a small volume of media first, mix thoroughly, and then add this to the final volume.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To minimize solubility issues, follow this detailed protocol for preparing a stock solution:
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 1 mM or 5 mM).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes[2].
-
If particulates are still visible, sonicate the solution in an ultrasonic bath for a short period[2].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability[1][2][5].
-
Q3: What are the key chemical properties and solubility data for this compound?
A3: Understanding the chemical properties of this compound is crucial for its effective use in experiments.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₄S | [1][6] |
| Molecular Weight | 582.71 g/mol | [1][2][6] |
| CAS Number | 881375-00-4 | [1][2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 2 mg/mL (3.43 mM) to 3 mg/mL (5.14 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| 4-Methylpyridine | 11 mg/mL | [1] |
| DMF | 1 mg/mL | [6] |
Q4: How does this compound exert its effects on cells? What signaling pathways are involved?
A4: this compound is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K)[1][2][4][5][7].
-
DNA-PK Inhibition: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs)[4][7]. By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to cell cycle arrest and apoptosis, and sensitizes cancer cells to DNA-damaging agents like etoposide and doxorubicin[4][7].
-
PI3K Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth[8]. This compound inhibits various isoforms of PI3K, leading to the deactivation of Akt and mTOR signaling[3][8]. This can induce apoptosis and inhibit cell proliferation in cancer cells[8].
Signaling Pathway Diagram
Caption: Dual inhibitory action of this compound.
Q5: What are the reported IC₅₀ values for this compound?
A5: The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the target and the cell line used.
Table 3: IC₅₀ Values of this compound
| Target | Cell Line/Assay | IC₅₀ | Reference |
| DNA-PK | Cell-free assay | 8.6 nM | [1][3] |
| DNA-PK | MCF7 cells | 19 nM | [2][4][6] |
| DNA-PK | SW620 cells | 170 nM | [2][4][6] |
| PI3Kα | Cell-free assay | 4 nM | [1][3] |
| PI3Kβ | Cell-free assay | 0.5 nM | [1][3] |
| PI3Kδ | Cell-free assay | <0.1 nM | [6] |
| PI3Kγ | Cell-free assay | 0.59 µM | [1][3] |
| PI3K (Akt phosphorylation) | MCF7 cells | 39 nM | [2][4][6] |
| PI3K (Akt phosphorylation) | SW620 cells | >10 µM | [2][4][6] |
| Cell Proliferation (GI₅₀) | HepG2 cells | 134.32 nM | [3][8] |
| Cell Proliferation (GI₅₀) | LoVo cells | 0.21 µM | [4] |
| Cell Proliferation (GI₅₀) | MCF7 cells | 0.27 µM | [4] |
This technical support center provides a foundational understanding of how to effectively use this compound and troubleshoot common issues. For further details, always refer to the manufacturer's datasheet and relevant scientific literature.
References
- 1. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for KU-0060648 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists optimize their experiments using KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that dually targets DNA-PK and PI3K.[1][2][3] By inhibiting DNA-PK, it interferes with the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[4][5] Its inhibition of PI3K blocks the activation of the AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][7]
Q2: What is a typical starting concentration and incubation time for in vitro cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. For initial experiments, a concentration range of 0.1 µM to 1 µM is often used. Incubation times can vary from a few hours for signaling pathway analysis to several days for cell proliferation or viability assays.[6][8] For example, inhibition of PI3K/AKT/mTOR signaling in HCC cells has been observed at 100-300 nM for 12 hours.[5][6] For cell growth inhibition assays, a 5-day exposure to 1 µM this compound has shown significant effects in various cancer cell lines.[8]
Q3: How does this compound affect downstream signaling pathways?
A3: this compound inhibits the PI3K/AKT/mTOR signaling cascade. This leads to a reduction in the phosphorylation of key downstream effectors such as AKT (at Ser473 and Thr308) and p70S6K1 (at Thr389).[5][6] The inhibition of this pathway ultimately impacts cell growth, proliferation, and survival.
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation is observed.
-
Possible Cause 1: Suboptimal Incubation Time. Short incubation times may not be sufficient to observe significant effects on cell proliferation.
-
Recommendation: For proliferation assays, consider extending the incubation period. Studies have shown that a 5-day continuous exposure is effective for observing growth inhibition in several cell lines.[2][8] One study on HepG2 cells showed a time-dependent inhibition effect with 300 nM of this compound.[7]
-
-
Possible Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to this compound.
-
Recommendation: It is crucial to determine the IC50 value for your specific cell line. For instance, MCF7 cells are significantly more sensitive to this compound than SW620 cells.[4] A 5-day exposure to 1 µM this compound resulted in over 95% proliferation inhibition in MCF7 cells, but only 55% in SW620 cells.[4][9]
-
-
Possible Cause 3: Incorrect Drug Concentration. The concentration of this compound may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 30 nM to 1 µM have been used in various studies. For example, this compound dose-dependently inhibited HepG2 cell proliferation with an IC50 of 134.32 nM after 72 hours.[5][6][10]
-
Issue 2: Inconsistent results in Western blot analysis of downstream signaling proteins.
-
Possible Cause 1: Inappropriate Incubation Time for Signaling Events. The phosphorylation status of signaling proteins can change rapidly.
-
Possible Cause 2: Cell Lysis and Sample Preparation Issues.
-
Recommendation: Ensure that cell lysates are prepared quickly on ice and contain phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Quantitative Data Summary
Table 1: IC50 and GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 / GI50 Value | Reference |
| MCF7 | DNA-PK autophosphorylation | - | 0.019 µM | [2][4] |
| SW620 | DNA-PK autophosphorylation | - | 0.17 µM | [2][4] |
| MCF7 | PI3K-mediated AKT phosphorylation | - | 0.039 µM | [2][4] |
| SW620 | PI3K-mediated AKT phosphorylation | - | >10 µM | [4] |
| HepG2 | Cell Proliferation (MTT) | 72 hours | 134.32 nM | [6][7] |
| SW620 | Cell Growth Inhibition | 5 days | 0.95 µM | [6][8] |
| LoVo | Cell Growth Inhibition | 5 days | 0.21 µM | [6][8] |
| MCF7 | Cell Growth Inhibition | 5 days | 0.27 µM | [6][8] |
| T47D | Cell Growth Inhibition | 5 days | 0.41 µM | [6][8] |
| MDA-MB-231 | Cell Growth Inhibition | 5 days | 1 µM | [6][8] |
Table 2: Recommended Incubation Times for Different Experimental Assays
| Experimental Assay | Cell Line(s) | Concentration | Incubation Time | Outcome | Reference |
| Western Blot (PI3K/AKT/mTOR signaling) | HepG2, Huh-7 | 100-300 nM | 12 hours | Inhibition of p-PI3K, p-AKT, p-mTOR | [5][6] |
| Cell Proliferation | HepG2 | 30-500 nM | 72 hours | Dose-dependent inhibition of proliferation | [5][6] |
| Cell Growth Inhibition | SW620, LoVo, MCF7, T47D, MDA-MB-231 | 0.1-1 µM | 5 days | >50% inhibition of cell growth | [2][6][8] |
| Clonogenic Survival | Various | 1 µM | 16 hours | Increased cytotoxicity of etoposide and doxorubicin | [8][11] |
Experimental Protocols
Western Blot for PI3K/AKT/mTOR Pathway Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with this compound (e.g., 100-300 nM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 12 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: Dual inhibitory action of this compound on the PI3K/AKT/mTOR and DNA-PK pathways.
Caption: General experimental workflow for studies involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
KU-0060648 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving the dual DNA-PK and PI3K inhibitor, KU-0060648.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that dually targets DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] By inhibiting these two key enzymes, this compound can block DNA double-strand break repair and interfere with cell survival signaling pathways.[4][5] This dual-inhibition mechanism makes it a valuable tool for research in cancer biology and DNA damage response.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage recommendations, please refer to the tables below.
Q3: How should I dissolve this compound?
A3: this compound has limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[6] For in vivo applications, specific formulation protocols involving solvents like PEG300 and Tween-80 are available.[1] To aid dissolution in DMSO, gentle warming to 37°C or sonication may be helpful.[3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of DNA-PK and PI3K, some studies have noted that at higher concentrations, it may affect other related kinases.[1] It is important to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay to minimize potential off-target effects.
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has demonstrated activity in a variety of human cancer cell lines, including breast (MCF7, T47D, MDA-MB-231) and colon (LoVo, SW620) cancer cells.[2][3][5] However, the inhibitory effects can be cell-line dependent. For example, it has shown greater potency in inhibiting PI3K in MCF7 cells compared to SW620 cells.[5]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple sources.[1][2]
Table 2: Solubility Information
| Solvent | Max Concentration | Notes |
| DMSO | ~3 mg/mL (~5.14 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] Gentle warming (37°C) or sonication can aid dissolution.[3] |
| Ethanol | Insoluble | |
| Water | Insoluble |
Data compiled from multiple sources.[6]
Experimental Protocols
General Protocol for Western Blot Analysis of AKT Phosphorylation
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours.
-
Stimulate the PI3K pathway with an appropriate growth factor (e.g., IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Visualizations
Caption: this compound inhibits both PI3K and DNA-PK signaling pathways.
References
- 1. The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene [mdpi.com]
- 2. "Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
Cell line specific responses to KU-0060648
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KU-0060648, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that dually targets DNA-PK and PI3K.[1][2] Its mechanism of action involves the competitive inhibition of the ATP-binding sites of these kinases, leading to the suppression of their downstream signaling pathways. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3] PI3K is a key component of a major cell survival and proliferation pathway.[4] By inhibiting both, this compound can induce cancer cell death and sensitize them to other DNA-damaging agents.
Q2: Why do different cell lines show varying sensitivity to this compound?
The differential response to this compound across various cell lines is a notable characteristic of this compound. This variability is primarily attributed to differences in the cellular dependence on the DNA-PK and PI3K signaling pathways.
For instance, MCF7 breast cancer cells exhibit high sensitivity to this compound due to its potent inhibition of both DNA-PK and PI3K in this cell line.[4][5] In contrast, SW620 colon cancer cells are less sensitive because the PI3K pathway is not as effectively inhibited by this compound in these cells.[4][5] The differential sensitivity may also be influenced by factors such as cellular ATP concentrations, drug uptake and efflux mechanisms, and the mutation status of genes within the PI3K pathway, such as PIK3CA.[4][6]
Q3: Can this compound be used as a standalone agent?
While this compound has demonstrated single-agent activity in some cell lines like MCF7, its primary potential lies in its ability to act as a chemosensitizer.[4] It significantly enhances the cytotoxicity of topoisomerase II poisons such as etoposide and doxorubicin in a broad range of cancer cell lines.[4][6] This potentiation is largely due to the inhibition of DNA-PK, which prevents the repair of DNA damage induced by these chemotherapeutic agents.[4][5]
Q4: What are the recommended solvent and storage conditions for this compound?
The solubility of this compound in DMSO is limited.[1] To achieve higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1] For in vivo studies, a specific formulation involving propylene glycol and Tween 80 has been described.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed cytotoxicity in a new cell line. | The cell line may be inherently resistant to PI3K inhibition by this compound. | Assess the inhibition of both DNA-PK (e.g., via autophosphorylation) and PI3K (e.g., via AKT phosphorylation) signaling pathways using Western blotting to confirm target engagement. Consider using this compound in combination with a DNA-damaging agent like etoposide to leverage its DNA-PK inhibitory activity. |
| Inconsistent results between experiments. | Variability in drug preparation due to limited solubility. Degradation of the compound. | Always prepare fresh dilutions from a stock solution for each experiment. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. When preparing the working solution, ensure the compound is fully dissolved. |
| Unexpected off-target effects. | Although this compound is selective for DNA-PK and PI3K, off-target activities are always a possibility at higher concentrations. | Perform a dose-response curve to determine the optimal concentration range for your cell line. If off-target effects are suspected, compare the phenotype with that of other known DNA-PK or PI3K inhibitors. |
| Difficulty in dissolving this compound for in vivo studies. | The compound has poor aqueous solubility. | Follow a validated formulation protocol, such as dissolving in propylene glycol and Tween 80 before dilution in an aqueous vehicle like D5W.[7] Ensure the final solution is clear and administer immediately after preparation.[7] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines.
Table 1: IC50 Values for DNA-PK and PI3K Inhibition
| Cell Line | Tissue of Origin | DNA-PK Autophosphorylation IC50 (µM) | PI3K-mediated AKT Phosphorylation IC50 (µM) |
| MCF7 | Breast Cancer | 0.019[4][5] | 0.039[4][5] |
| SW620 | Colon Cancer | 0.17[4][5] | >10[4][5] |
| HepG2 | Liver Cancer | Not Reported | Not Reported (PI3K pathway activation inhibited at 100-300 nM)[2] |
Table 2: GI50 Values for Cell Growth Inhibition (5-day exposure)
| Cell Line | Tissue of Origin | GI50 (µM) |
| LoVo | Colon Cancer | 0.21[2][4] |
| MCF7 | Breast Cancer | 0.27[2][4] |
| T47D | Breast Cancer | 0.41[2][4] |
| SW620 | Colon Cancer | 0.95[2][4] |
| MDA-MB-231 | Breast Cancer | 1[2][4] |
Table 3: Proliferation Inhibition
| Cell Line | Concentration (µM) | Duration | Proliferation Inhibition (%) |
| MCF7 | 1 | 5 days | >95[4][5] |
| SW620 | 1 | 5 days | 55[4][5] |
| HepG2 | 0.134 | 72 hours | 50 (IC50)[2][3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blotting for Phospho-AKT and Phospho-DNA-PK
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-DNA-PKcs (S2056), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with this compound and/or a cytotoxic agent (e.g., etoposide) for a specified duration (e.g., 16 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Visualizations
Caption: Dual inhibitory action of this compound on the PI3K/AKT and DNA-PK pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Addressing KU-0060648 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to KU-0060648 in cancer cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of the DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] It targets the ATP-binding site of both kinases, leading to the inhibition of two critical cellular pathways involved in cancer cell survival and proliferation.
-
DNA-PK Inhibition: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][6][7] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by chemotherapeutic agents or radiation, leading to increased cancer cell death.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival.[8][9][10][11] this compound's inhibition of PI3K leads to the deactivation of this pro-survival signaling cascade.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to inhibitors of its targets (DNA-PK and PI3K) can arise from several factors:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PI3K inhibition. A common mechanism is the activation of the MAPK/ERK pathway, which can compensate for the loss of PI3K signaling and promote cell survival.[8][9][10][11]
-
Activation of Alternative DNA Repair Pathways: Inhibition of the NHEJ pathway by targeting DNA-PK can lead to a compensatory upregulation of other DNA repair mechanisms, such as homologous recombination (HR) or microhomology-mediated end-joining (MMEJ).[6][12]
-
Target Alterations: Although not yet reported for this compound, mutations in the drug-binding sites of DNA-PKcs or PI3K could potentially reduce the inhibitor's efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and effectiveness.
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant increase (typically >3-fold) in the IC50 value is indicative of acquired resistance.
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound in long-term cultures.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the IC50 of this compound in your cell line and compare it to the expected IC50 for that cell type or to your own baseline data from earlier passages.
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Probe for increased phosphorylation of key proteins in the MAPK pathway, such as ERK1/2 (p-ERK). An increase in p-ERK levels in the resistant cells compared to the parental line could indicate the activation of this bypass pathway.
-
Co-treatment with a MEK inhibitor: To functionally validate the involvement of the MAPK pathway, treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib). Synergistic cell killing would support this resistance mechanism.
-
-
Assess Alternative DNA Repair:
-
Western Blot Analysis: Examine the expression levels of key proteins in alternative DNA repair pathways, such as RAD51 (a marker for homologous recombination) or POLQ (a key enzyme in MMEJ). Upregulation of these proteins may suggest a compensatory mechanism.
-
Functional Assays: Conduct a DNA repair assay (e.g., a host-cell reactivation assay for a specific repair pathway) to assess the activity of alternative repair pathways.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Issues with compound stability, solubility, or experimental setup.
Troubleshooting Steps:
-
Compound Handling:
-
Ensure this compound is stored correctly, protected from light and moisture.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
-
Experimental Consistency:
-
Use a consistent cell seeding density for all experiments.
-
Ensure uniform drug concentration across all wells of a plate.
-
Include appropriate controls (vehicle-only, positive and negative controls for the assay).
-
-
Assay Optimization:
-
For cell viability assays, ensure that the cell number is within the linear range of the assay.
-
For Western blotting, optimize antibody concentrations and incubation times.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines. This data can serve as a baseline for comparison when assessing potential resistance.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| MCF7 | Breast | Cellular | IC50 (p-DNA-PK) | 0.019 | [1][2][4][5] |
| SW620 | Colon | Cellular | IC50 (p-DNA-PK) | 0.17 | [1][2][4][5] |
| MCF7 | Breast | Cellular | IC50 (p-AKT) | 0.039 | [1][2][4][5] |
| SW620 | Colon | Cellular | IC50 (p-AKT) | >10 | [1][2][4][5] |
| SW620 | Colon | Growth Inhibition | GI50 | 0.95 | [2] |
| LoVo | Colon | Growth Inhibition | GI50 | 0.21 | [2] |
| MCF7 | Breast | Growth Inhibition | GI50 | 0.27 | [2] |
| T47D | Breast | Growth Inhibition | GI50 | 0.41 | [2] |
| MDA-MB-231 | Breast | Growth Inhibition | GI50 | 1 | [2] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated Proteins (p-DNA-PKcs S2056 and p-AKT S473)
This protocol is used to assess the inhibition of DNA-PK and PI3K signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-DNA-PKcs S2056, anti-total DNA-PKcs, anti-p-AKT S473, anti-total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired time. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, alone or in combination with DNA-damaging agents.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). For combination studies, co-treat with a DNA-damaging agent.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential resistance pathways to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Chemosensitization of cancer cells by this compound, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia | Blood | American Society of Hematology [ashpublications.org]
- 12. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of KU-0060648 Versus Other PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A diverse landscape of small molecule inhibitors has been developed to target this pathway, each with distinct selectivity and potency profiles. This guide provides an objective comparison of KU-0060648, a dual PI3K/DNA-PK inhibitor, with other prominent PI3K inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor that uniquely targets both the class I PI3K isoforms and the DNA-dependent protein kinase (DNA-PK).[1][2][3] This dual-inhibitory mechanism offers the potential for both direct anti-proliferative effects through PI3K pathway blockade and chemosensitization by impairing DNA damage repair.
Comparative Efficacy: Data Overview
The following tables summarize the in vitro potency of this compound against various PI3K isoforms and other key kinases, benchmarked against a selection of pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | mTOR | DNA-PK |
| This compound | 4[1][3][4] | 0.5[1][3][4] | 590[3][4] | 0.1[1][3][4] | Not specified | 8.6[1][3][4] |
| Buparlisib (BKM120) | 52[5][6] | 166[5][6] | 262[5][6] | 116[5][6] | >1000[6] | Not specified |
| Alpelisib (BYL719) | 5[7][8] | 1200[9] | 250[9] | 290[9] | Not specified | Not specified |
| Idelalisib (CAL-101) | 8600[10][11] | 4000[10][11] | 2100[10][11] | 2.5[12] | >4000 | >4000 |
| Dactolisib (BEZ235) | 4[13][14] | 75[13][14] | 5[13][14] | 7[13][14] | 6[14] | Not specified |
| PI-103 | 8[15] | 88[15] | 150[15] | 48[15] | 20 (mTORC1), 83 (mTORC2)[15] | 2[15] |
Table 2: Cellular Activity - Growth Inhibition (GI50/IC50, µM)
| Inhibitor | MCF7 (Breast) | SW620 (Colon) | HepG2 (Liver) | LoVo (Colon) | T47D (Breast) | MDA-MB-231 (Breast) |
| This compound | 0.27[1][16] | 0.95[1][16] | 0.134[1][16] | 0.21[1][16] | 0.41[1][16] | 1[1][16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to provide a basis for reproducible research, the following diagrams illustrate the targeted signaling pathway and standard experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for MTT Cell Proliferation Assay.
Caption: Western Blot Workflow for Signaling Analysis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
PI3K inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate for the desired time course (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for PI3K Pathway Activation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and p70S6K.
Materials:
-
Cancer cell lines
-
6-well plates
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p70S6K (Thr389), anti-total p70S6K, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of compounds.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
PI3K inhibitor
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the PI3K inhibitor.
-
In a 384-well plate, add the PI3K enzyme, kinase assay buffer, and the inhibitor.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the percent inhibition and IC50 values.
Conclusion
This compound distinguishes itself as a potent dual inhibitor of PI3K and DNA-PK. Its high potency against PI3Kα, β, and δ isoforms, coupled with its DNA-PK inhibitory activity, makes it a valuable tool for investigating the interplay between these two critical cellular pathways. In comparison to other PI3K inhibitors, this compound offers a unique pharmacological profile. Pan-PI3K inhibitors like Buparlisib target all class I isoforms but lack the DNA-PK component. Isoform-specific inhibitors such as Alpelisib (α-specific) and Idelalisib (δ-specific) provide greater selectivity for individual PI3K isoforms, which can be advantageous for dissecting the roles of specific isoforms. Dual PI3K/mTOR inhibitors like Dactolisib and PI-103 offer broader inhibition of the PI3K/Akt/mTOR pathway. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and whether the dual inhibition of PI3K and DNA-PK is a desired experimental feature. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual DNA-PK/PI3K inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Alpelisib (BYL719) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cancer-research-network.com [cancer-research-network.com]
Validating the Dual Inhibition of KU-0060648: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KU-0060648's performance against other well-established DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) inhibitors. The supporting experimental data, detailed protocols, and pathway diagrams herein serve as a comprehensive resource for validating the dual inhibitory capacity of this compound in preclinical research.
Biochemical Potency: A Head-to-Head Comparison
This compound distinguishes itself by potently inhibiting both DNA-PK and Class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other widely used inhibitors in biochemical assays.
| Inhibitor | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | 8.6 [1][2][3] | 4 [1][2][3] | 0.5 [1][2][3] | 0.1 [1][2][3] | 590 [1][3] |
| NU7441 | 14 | 5,000 | - | - | - |
| Wortmannin | 16 | 3 | - | - | - |
| AZD7648 | 0.6 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| Idelalisib | - | - | - | 2.5 | - |
| Alpelisib | - | 5 | - | - | - |
Cellular Activity: Targeting Key Signaling Pathways
The dual inhibitory action of this compound is further validated in cellular contexts. The compound effectively suppresses DNA-PK-mediated non-homologous end joining (NHEJ) and the PI3K/AKT/mTOR survival pathway.
Cellular Inhibition of DNA-PK and PI3K Pathways
The following table presents the cellular IC50 values for the inhibition of DNA-PK autophosphorylation and PI3K-mediated AKT phosphorylation in different cancer cell lines.
| Cell Line | DNA-PK Autophosphorylation IC50 (µM) | PI3K-mediated AKT Phosphorylation IC50 (µM) |
| MCF7 (Breast Cancer) | 0.019[2][4] | 0.039[2][4] |
| SW620 (Colon Cancer) | 0.17[2][4] | >10[2][4] |
| HeLa (Cervical Cancer) | 0.136[3] | - |
Signaling Pathway Overview
The diagram below illustrates the central roles of DNA-PK and PI3K in their respective signaling cascades and highlights the points of inhibition by this compound.
Experimental Protocols
To facilitate the independent validation of this compound, detailed protocols for key in vitro and in vivo experiments are provided below.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This assay quantifies DNA-PK activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
DNA-PK Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
96-well white assay plates
Procedure:
-
Prepare a reaction buffer containing 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.
-
Add 2 µL of this compound at various concentrations or vehicle (DMSO) to the wells.
-
Add 2 µL of a substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
Cellular PI3K Pathway Inhibition (Western Blot)
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell lines (e.g., MCF7, SW620)
-
This compound
-
Growth factors (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
In Vivo Chemosensitization in a Xenograft Model
This experiment evaluates the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent like etoposide.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., MCF7, SW620)
-
This compound
-
Etoposide
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, intraperitoneally, daily)
-
Etoposide alone (e.g., 10 mg/kg, intraperitoneally, on a specified schedule)
-
This compound in combination with etoposide.
-
-
Administer this compound approximately 1 hour before etoposide to ensure target engagement.
-
Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for p-DNA-PK and p-AKT) to confirm target inhibition in vivo.[5]
Conclusion
The presented data and experimental protocols provide a robust framework for validating the dual inhibitory activity of this compound against DNA-PK and PI3K. Its potent and balanced inhibition of these two critical cancer-related pathways underscores its potential as a valuable tool for basic research and as a promising candidate for further therapeutic development, particularly in the context of chemosensitization. The detailed methodologies provided herein are intended to ensure the reproducibility of these findings and to facilitate the exploration of this compound in various preclinical models.
References
- 1. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
KU-0060648 vs. KU-55933: A Comparative Guide to Radiosensitization
In the landscape of cancer therapeutics, enhancing the efficacy of radiotherapy through targeted radiosensitization is a key area of research. This guide provides a detailed comparison of two prominent small molecule inhibitors, KU-0060648 and KU-55933, which target critical nodes in the DNA damage response (DDR) pathway. This compound is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair. It also exhibits inhibitory activity against phosphoinositide 3-kinase (PI3K). In contrast, KU-55933 is a specific inhibitor of Ataxia-Telangiectasia Mutated (ATM), a master regulator of the DDR that is activated by DSBs. The differential inhibition of these key kinases leads to distinct cellular responses to ionizing radiation, making a direct comparison valuable for researchers in oncology and drug development.
Performance Comparison in Radiosensitization
The radiosensitizing potential of this compound and KU-55933 has been evaluated in various cancer cell lines. While direct head-to-head comparisons are limited, data from studies using similar methodologies allow for a cross-comparison of their efficacy.
Quantitative Data Summary
| Inhibitor | Target(s) | Cell Line | Radiation Dose (Gy) | Inhibitor Concentration | Sensitizer Enhancement Ratio (SER) / Survival Fraction (SF) | Reference |
| This compound | DNA-PK, PI3K | FaDu (Head and Neck) | 2 | 100 nM | SER @ 10% survival = 2.3 | [1] |
| This compound | DNA-PK, PI3K | NCI-H460 (Lung) | Not specified | 0.1 µM | Significant radiosensitization observed | [2] |
| This compound | DNA-PK, PI3K | U2OS (Osteosarcoma) | Not specified | Not specified | SER10 = 2.5 | [3] |
| This compound | DNA-PK, PI3K | 143B (Osteosarcoma) | Not specified | Not specified | SER10 = 1.5 | [3] |
| KU-55933 | ATM | HeLa (Cervical) | 8 | Not specified | Significant decrease in clonogenicity | [4][5] |
| KU-55933 | ATM | T24 (Bladder) | Not specified | Not specified | Significantly sensitized siDAB2IP cells to IR | [6] |
| KU-55933 | ATM | 5637 (Bladder) | Not specified | Not specified | Significantly sensitized siDAB2IP cells to IR | [6] |
| KU-55933 | ATM | H23, A549, H460 (NSCLC) | Not specified | Not specified | Nanoparticle formulation showed more potent radiosensitization than free drug | [7] |
Signaling Pathways and Mechanisms of Action
This compound and KU-55933 exert their radiosensitizing effects by targeting distinct but interconnected pathways involved in the cellular response to DNA damage induced by ionizing radiation.
This compound: Inhibition of DNA-PK and the NHEJ Pathway
Ionizing radiation induces DNA double-strand breaks (DSBs), which are primarily repaired by the Non-Homologous End Joining (NHEJ) pathway. DNA-PK is a critical component of this pathway. This compound, by inhibiting DNA-PK, prevents the repair of these lethal lesions, leading to the accumulation of DNA damage and subsequent cell death.
References
- 1. Different contribution of ATM or DNA-PKcs to phosphorylation of H2AX between low/medium-dose-rate and high-dose-rate gamma-rays irradiations [jstage.jst.go.jp]
- 2. Radiosensitization of human pancreatic cancer cells by MLN4924, an investigational NEDD8-activating enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-radiation-induced γH2AX formation occurs preferentially in actively transcribing euchromatic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemosensitisation of cancer cells by this compound; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DNA-PK Inhibitors for Enhanced CRISPR-Mediated Gene Editing
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering unprecedented precision in modifying cellular DNA. A key challenge in therapeutic applications is directing the cellular repair machinery towards precise gene correction via homology-directed repair (HDR) rather than the more frequent but error-prone non-homologous end joining (NHEJ) pathway.[1] One of the most effective strategies to enhance HDR efficiency is the pharmacological inhibition of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway.[2][3][4] This guide provides a comparative analysis of prominent DNA-PK inhibitors, supported by experimental data, to aid researchers in selecting the optimal compound for their gene-editing experiments.
The Role of DNA-PK in DNA Double-Strand Break Repair
When the CRISPR-Cas9 nuclease creates a double-strand break (DSB) in the DNA, the cell initiates one of two major repair pathways: NHEJ or HDR. NHEJ is the predominant pathway throughout the cell cycle and rapidly ligates the broken DNA ends, often introducing small insertions or deletions (indels).[1] In contrast, HDR is a more precise mechanism that uses a homologous DNA template to repair the break, allowing for the accurate insertion of desired genetic sequences. HDR is primarily active during the S and G2 phases of the cell cycle.[1]
DNA-PK is a central player in the NHEJ pathway.[5] The process begins when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends.[6][7] This complex then recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[6][8] DNA-PKcs then acts as a scaffold, bringing the two DNA ends together and recruiting other necessary factors, such as DNA Ligase IV, to complete the repair process.[6][7] By inhibiting the kinase activity of DNA-PKcs, the NHEJ pathway is effectively blocked, thereby increasing the relative frequency of the desired HDR pathway when a donor template is supplied.[3][4]
References
- 1. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.jp]
- 3. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: KU-0060648 and M3814 in DNA Damage Response Inhibition
In the landscape of targeted cancer therapy, inhibitors of the DNA damage response (DDR) have emerged as a promising strategy, particularly in combination with DNA-damaging agents like chemotherapy and radiotherapy. Among the key players in the DDR are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This guide provides a detailed head-to-head comparison of two notable inhibitors in this class: KU-0060648, a dual inhibitor of DNA-PK and PI3K, and M3814 (also known as peposertib or nedisertib), a highly selective inhibitor of DNA-PK. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to the Inhibitors
This compound is a potent small molecule that exhibits dual inhibitory activity against both DNA-PK and Class I PI3K isoforms.[1][2] Its mechanism of action, targeting two critical pathways involved in cell survival and proliferation, makes it a compelling agent for investigation, particularly in its ability to sensitize cancer cells to chemotherapy.
M3814 (Peposertib/Nedisertib) is a highly potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3][4] By specifically targeting a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair, M3814 is being developed to potentiate the effects of radiotherapy and chemotherapy.[5][6] M3814 is currently under clinical investigation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and M3814, providing a comparative view of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50)
| Target | This compound (nM) | M3814 (nM) |
| DNA-PK | 8.6[1][2] | < 3[7] |
| PI3Kα | 4[1][2] | >10,000 |
| PI3Kβ | 0.5[1][2] | >10,000 |
| PI3Kγ | 594[1] | >10,000 |
| PI3Kδ | 0.1[1] | >10,000 |
| ATM | >1,000 | >1,000 |
| ATR | >1,000 | >1,000 |
| mTOR | >1,000 | >1,000 |
Table 2: Cellular Activity
| Assay | Cell Line | This compound | M3814 |
| DNA-PK Autophosphorylation (pS2056) IC50 | MCF7 | 19 nM[1] | - |
| SW620 | 170 nM[1] | - | |
| HCT-116 | - | ~10 nM | |
| FaDu | - | ~30 nM | |
| AKT Phosphorylation (pS473) IC50 | MCF7 | 39 nM[1] | Not Applicable |
| SW620 | >10,000 nM[1] | Not Applicable | |
| Cell Proliferation GI50 (5-day exposure) | SW620 | 950 nM[1] | - |
| LoVo | 210 nM[1] | - | |
| MCF7 | 270 nM[1] | - | |
| T47D | 410 nM[1] | - | |
| MDA-MB-231 | 1000 nM[1] | - | |
| Cell Proliferation IC50 (72-hour exposure) | HepG2 | 134.32 nM[1] | - |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Targeted signaling pathways of this compound and M3814.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Biochemical Kinase Inhibition Assay (M3814)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to determine the IC50 of M3814 against DNA-PK.[4][5]
-
Enzyme and Substrate Preparation: Purified DNA-PK from HeLa nuclear extracts is used. The substrate is a biotinylated Ser/Thr kinase (STK) peptide.
-
Inhibitor Pre-incubation: DNA-PK is pre-incubated with various concentrations of M3814 (e.g., 4.0 pM to 30 µM) or vehicle (DMSO) for 15 minutes at 22°C in assay buffer.
-
Kinase Reaction: The reaction is initiated by adding the biotinylated STK-substrate, Mg-ATP (at a concentration near the Km, e.g., 10 µM), calf thymus DNA, and staurosporine. The reaction proceeds for 60-80 minutes at 22°C.
-
Detection: The reaction is stopped with EDTA. The phosphorylated substrate is detected by adding an anti-phospho-STK antibody labeled with Europium (donor) and streptavidin-labeled XL665 (acceptor). The FRET signal is measured, and IC50 values are calculated from concentration-response curves.
Note: A similar principle would apply to this compound for both DNA-PK and PI3K inhibition, using appropriate substrates and enzymes for each target.
Cellular Phosphorylation Assay (Western Blotting)
This protocol is used to assess the inhibition of DNA-PK autophosphorylation (pSer2056) and PI3K-mediated AKT phosphorylation (pSer473) in cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, SW620, HCT-116, FaDu) are cultured to exponential growth. To induce DNA damage and activate DNA-PK, cells can be treated with an agent like bleomycin (e.g., 10 µM) for a few hours. For PI3K pathway analysis, cells are typically serum-starved and then stimulated with a growth factor. Cells are then treated with a serial dilution of the inhibitor (this compound or M3814) for a specified time (e.g., 6 hours).[5]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated with primary antibodies against phospho-DNA-PK (Ser2056), total DNA-PK, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software to determine the concentration-dependent inhibition of phosphorylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound or M3814 for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 or GI50 values are determined.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.[5]
-
Cell Plating: A known number of cells are seeded into 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Treatment: Cells are allowed to attach and then treated with the inhibitor (this compound or M3814) alone or in combination with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Incubation: After treatment, the cells are washed and incubated in fresh medium for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Staining and Counting: The colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet). Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated. The surviving fraction is the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.
-
This compound with Etoposide:
-
Tumor Implantation: Human cancer cells (e.g., MCF7 or SW620) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone (e.g., 10 mg/kg, orally or intraperitoneally), etoposide alone (e.g., 11.5 mg/kg, intraperitoneally), and the combination of this compound and etoposide.[8]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.
-
-
M3814 with Radiotherapy:
-
Tumor Implantation: Human cancer cells (e.g., FaDu or NCI-H460) are subcutaneously implanted into immunocompromised mice.[4][5]
-
Treatment: When tumors are established, mice are randomized into groups: vehicle, M3814 alone (e.g., 25-50 mg/kg, oral gavage), radiotherapy alone (e.g., fractionated doses of ionizing radiation), and the combination of M3814 and radiotherapy. M3814 is typically administered shortly before each radiation fraction.[5]
-
Monitoring: Tumor growth and animal well-being are monitored throughout the study.
-
Endpoint and Analysis: Tumor growth delay or regression is evaluated to determine the efficacy of the combination treatment compared to single agents.
-
Conclusion
This compound and M3814 are both potent inhibitors of DNA-PK, a critical enzyme in the DNA damage response. The key distinction lies in their selectivity profile: this compound is a dual inhibitor of DNA-PK and PI3K, while M3814 is a highly selective DNA-PK inhibitor. This difference in target engagement may lead to distinct biological outcomes and therapeutic applications. The choice between these inhibitors for research or clinical development will depend on the specific scientific question or therapeutic strategy being pursued. For instance, the dual inhibition of this compound may offer a broader anti-cancer activity in tumors dependent on both pathways, whereas the high selectivity of M3814 may provide a more targeted approach to sensitizing tumors to DNA-damaging therapies with a potentially more favorable safety profile. The experimental data and protocols provided in this guide offer a foundation for further investigation and a direct comparison of these two important research compounds.
References
- 1. Frontiers | M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KU-0060648 vs. Wortmannin: A Comparative Guide to Specificity
For researchers in pharmacology and drug development, the selection of a kinase inhibitor with the appropriate specificity is paramount to the success of experimental design and the generation of reliable data. This guide provides a detailed comparison of two widely used inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, KU-0060648 and Wortmannin, with a focus on their specificity and off-target effects.
Executive Summary
This compound is a potent, ATP-competitive dual inhibitor of DNA-dependent protein kinase (DNA-PK) and Class I PI3K isoforms. It exhibits high affinity for PI3Kα, PI3Kβ, and PI3Kδ in the nanomolar range, with significantly less activity against PI3Kγ. In contrast, Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-selective inhibitor of the PI3K family. Its irreversible nature and broad reactivity can lead to a wider range of off-target effects at higher concentrations, impacting other PI3K-like kinases (PIKKs) such as mTOR, ATM, and DNA-PK, as well as unrelated kinases like polo-like kinases (PLKs).
Data Presentation: Inhibitor Specificity
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and Wortmannin against a panel of kinases. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
Table 1: Specificity of this compound against PI3K Isoforms and DNA-PK
| Target | IC50 (nM) |
| PI3Kα | 4 |
| PI3Kβ | 0.5 |
| PI3Kδ | 0.1 |
| PI3Kγ | 590 |
| DNA-PK | 8.6 |
Table 2: Specificity of Wortmannin against PI3K Family and Off-Target Kinases
| Target | IC50 (nM) |
| PI3K (pan-Class I) | ~3-5 |
| DNA-PK | 16 |
| ATM | 150 |
| mTOR | At higher concentrations |
| PLK1 | 24 |
| PLK3 | 49 |
| Myosin Light Chain Kinase (MLCK) | At higher concentrations |
Signaling Pathway and Inhibition Points
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both this compound and Wortmannin target PI3K at the beginning of this cascade, but their differing specificities can lead to distinct downstream effects.
Experimental Protocols
To determine the inhibitory activity and specificity of compounds like this compound and Wortmannin, various in vitro kinase assays are employed. Below are generalized protocols for two common assay types.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase of interest (e.g., PI3Kα), the substrate (e.g., PIP2), and ATP in a kinase reaction buffer.
-
Add the inhibitor (this compound or Wortmannin) at various concentrations to the reaction mix in a multi-well plate.
-
Initiate the reaction by adding the enzyme.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. An inhibitor that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor (this compound or Wortmannin) in an appropriate buffer.
-
Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody.
-
Prepare the fluorescently labeled kinase tracer.
-
-
Binding Reaction:
-
In a multi-well plate, add the inhibitor dilutions.
-
Add the kinase/antibody mixture.
-
Add the tracer to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor Eu and one for the acceptor tracer).
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The choice between this compound and Wortmannin depends on the specific research question.
-
This compound is a more suitable tool for studies requiring the specific dual inhibition of DNA-PK and PI3K, particularly the α, β, and δ isoforms. Its reversible nature and higher selectivity for this target set make it a more precise probe for dissecting the roles of these kinases in cellular processes.
-
Wortmannin remains a potent pan-PI3K inhibitor. However, its irreversibility and broader off-target profile, especially at concentrations commonly used to inhibit PI3K, necessitate careful consideration and control experiments to account for potential effects on other kinases like DNA-PK, ATM, and PLKs.[1][2] Due to its broader activity, it may be useful in initial screening studies to determine if the PI3K pathway is involved, before moving to more specific inhibitors.
Researchers should carefully consider the data presented in this guide and the specific context of their experiments when selecting an inhibitor to ensure the generation of accurate and interpretable results.
References
Potency Analysis: A Comparative Guide to KU-0060648 and LY294002
In the landscape of kinase inhibitors, both KU-0060648 and LY294002 are pivotal tools for studying cellular signaling. However, their potency and specificity differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Overview of Inhibitors
This compound is a potent and highly specific dual inhibitor of DNA-dependent protein kinase (DNA-PK) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Its dual-action makes it a valuable tool for investigating both DNA repair and PI3K signaling pathways.
LY294002 is one of the first synthetic, broad-spectrum inhibitors of PI3K.[4][5] It functions as a reversible, ATP-competitive inhibitor.[6][7] While widely used, it is considered a less selective research tool, as it has been shown to inhibit other kinases and proteins, such as Casein Kinase 2 (CK2), mTOR, and DNA-PK, though with much lower potency than its primary PI3K targets.[4][5][8]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by targeting two critical cellular pathways:
-
The PI3K/Akt/mTOR Pathway: By inhibiting PI3K, this compound prevents the phosphorylation of Akt and downstream effectors like mTOR, which are crucial for cell proliferation, growth, and survival.[2][9][10]
-
The DNA Damage Response: As a potent DNA-PK inhibitor, this compound blocks the Non-Homologous End Joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks.[3][11]
LY294002 primarily targets the PI3K/Akt/mTOR pathway. Its inhibition of PI3K leads to the inactivation of Akt, which can suppress cell proliferation and induce apoptosis.[12][13][14]
Quantitative Comparison of Potency
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data clearly shows that this compound is significantly more potent than LY294002 against PI3K isoforms by several orders of magnitude.
Table 1: In Vitro IC50 Values Against Kinase Targets
| Target | This compound IC50 | LY294002 IC50 | Potency Fold Difference |
| PI3Kα | 4 nM[1][2] | 500 nM[4][5] | ~125x |
| PI3Kβ | 0.5 nM[1][2] | 970 nM[4][5] | ~1940x |
| PI3Kδ | 0.1 nM[1] | 570 nM[4][5] | ~5700x |
| PI3Kγ | 590 nM[1] | Not specified | - |
| DNA-PK | 8.6 nM[1][2] | 1,400 nM[4] | ~163x |
| CK2 | Not specified | 98 nM[4][5] | - |
Lower IC50 values indicate greater potency.
Table 2: Cellular Activity and Growth Inhibition
| Assay | Cell Line | This compound IC50 / GI50 | LY294002 IC50 / GI50 |
| Akt Phosphorylation Inhibition (IC50) | MCF7 | 39 nM[3][15] | >10,000 nM |
| Akt Phosphorylation Inhibition (IC50) | SW620 | >10,000 nM[2][3] | Not specified |
| DNA-PK Autophosphorylation (IC50) | MCF7 | 19 nM[2][3] | Not specified |
| DNA-PK Autophosphorylation (IC50) | SW620 | 170 nM[2][3] | Not specified |
| Cell Growth Inhibition (GI50) | MCF7 | 270 nM[16] | Not specified |
| Cell Growth Inhibition (GI50) | LoVo | 210 nM[16] | Not specified |
| Cell Proliferation Inhibition (IC50) | HepG2 | 134 nM[2][3][9] | Not specified |
Experimental Protocols
The data presented above is typically generated using standardized biochemical and cellular assays.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibition of a purified kinase enzyme by a compound.
-
Reaction Setup: Purified recombinant kinase (e.g., PI3Kα, DNA-PK) is incubated in a reaction buffer containing a lipid substrate (for PI3K) or peptide substrate (for DNA-PK), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: A range of concentrations of the inhibitor (this compound or LY294002) is added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is measured, often by capturing the substrate on a membrane and quantifying radioactivity or by using fluorescence-based methods.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Western Blotting for Cellular Pathway Inhibition
This method is used to measure the inhibition of downstream signaling targets within whole cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, HepG2) are cultured and then treated with various concentrations of the inhibitor for a specific duration (e.g., 12 hours).[2]
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K) and total protein antibodies as loading controls.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands. The band intensity is quantified to determine the level of protein phosphorylation relative to the control.
Conclusion
Based on extensive in vitro and cellular data, This compound is substantially more potent than LY294002 .
-
Potency: this compound inhibits PI3K isoforms at nanomolar concentrations, making it hundreds to thousands of times more potent than LY294002, which has IC50 values in the high nanomolar to micromolar range.[1][2][4][5]
-
Specificity: this compound is a highly potent dual inhibitor of PI3K and DNA-PK.[1][3] In contrast, LY294002 is considered a non-selective research tool with known off-target effects on other kinases like CK2, which can complicate data interpretation.[5][7][8]
For researchers requiring highly potent and specific inhibition of the PI3K pathway, or for those investigating the interplay between PI3K signaling and DNA damage repair, this compound is the superior compound. LY294002 remains a useful, albeit less potent and specific, tool for general PI3K inhibition studies.
References
- 1. This compound | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LY294002 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. LY294002 - Wikipedia [en.wikipedia.org]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. glpbio.com [glpbio.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
Validating KU-0060648's Impact on AKT Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KU-0060648, a dual DNA-PK and PI3K inhibitor, with other notable AKT phosphorylation inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the relevant signaling pathway and experimental workflows.
Comparative Analysis of AKT Phosphorylation Inhibitors
This compound effectively inhibits AKT phosphorylation by targeting the upstream kinase PI3K.[1][2][3][4] This dual-inhibitor mechanism provides a distinct profile compared to other compounds that directly target AKT. The following table summarizes the quantitative data on the inhibitory effects of this compound and selected alternative inhibitors on AKT phosphorylation.
| Inhibitor | Mechanism of Action | Target(s) | IC50 for AKT Phosphorylation | Cell Line(s) | Reference(s) |
| This compound | Dual DNA-PK and PI3K inhibitor | DNA-PK, PI3Kα, PI3Kβ, PI3Kδ | 0.039 µM (p-AKT Ser473) | MCF7 | [3][4][5][6] |
| >10 µM (p-AKT Ser473) | SW620 | [3][4][5][6] | |||
| Significant inhibition at 100-300 nM (p-AKT Ser473 & Thr308) | HepG2, Huh-7 | [1][3][4] | |||
| ZSTK474 | PI3K inhibitor | PI3K | IC50 of 0.2 µmol/L (p-AKT Ser473) | SW620 | [5] |
| IC50 of 0.02 µmol/L (p-AKT Ser473) | MCF7 | [5] | |||
| MK-2206 | Allosteric AKT inhibitor | AKT1, AKT2, AKT3 | IC50 of 8 nM (AKT1), 12 nM (AKT2), 65 nM (AKT3) in cell-free assays | N/A | [1] |
| Dose-dependent reduction in p-AKT Ser473 & Thr308 at 1-10 µM | MTC-TT | [7] | |||
| Perifosine | AKT inhibitor (targets PH domain) | AKT | IC50 of 4.7 µM | MM.1S | [8] |
| Complete inhibition of p-AKT at 10 µM | MM.1S | [8] |
Experimental Protocols
Accurate validation of an inhibitor's effect on AKT phosphorylation relies on robust experimental design. Below are detailed protocols for commonly employed assays.
Western Blotting for Phospho-AKT
This is a cornerstone technique to qualitatively and semi-quantitatively assess the phosphorylation status of AKT at specific sites.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay or similar method.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473 or anti-phospho-AKT Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
Cell-Based ELISA for Phospho-AKT
This method offers a more quantitative and higher-throughput alternative to Western blotting.
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the inhibitor of interest.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against phospho-AKT.
-
Wash the wells.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the wells.
-
Add a colorimetric or fluorogenic substrate and measure the signal using a microplate reader.
-
Normalize the phospho-AKT signal to the total cell number or total AKT levels, which can be measured in parallel wells using a total AKT antibody.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AKT and is useful for determining if a compound is a direct inhibitor.
-
Immunoprecipitate AKT from cell lysates using an anti-AKT antibody conjugated to agarose beads.
-
Wash the immunoprecipitated AKT to remove other cellular components.
-
Resuspend the beads in a kinase assay buffer containing a known AKT substrate (e.g., GSK-3α peptide) and ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done by various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody against the substrate in an ELISA or Western blot format.
-
Luminescence-based assays: Using proprietary reagents that measure ATP consumption.
-
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. MK-2206 2HCl | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perifosine | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KU-0060648
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Dual DNA-PK/PI3K Inhibitor, KU-0060648.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and environmental protection. Given that this compound is an inhibitor of critical cellular processes like DNA repair and cell signaling, it should be handled as a potentially hazardous compound.
Proper Disposal Procedures
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, general procedures for the disposal of potent, biologically active compounds, including cytotoxic agents and kinase inhibitors, should be strictly followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, vials).
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be appropriate for the type of waste (e.g., a sharps container for needles and blades, a solids container for contaminated labware, and a liquid waste container for solutions).
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that storage times and quantities do not exceed the limits set by your institution and local regulations.
-
-
Treatment and Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
The primary method for the disposal of cytotoxic and other potent research compounds is typically high-temperature incineration by a licensed hazardous waste disposal company.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the spill using absorbent pads or granules.
-
Clean the area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol), working from the outer edge of the spill towards the center.
-
All cleanup materials must be disposed of as hazardous waste.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[3][4]
| Property | Value | Cell Line/Assay Condition |
| IC₅₀ (PI3Kα) | 4 nM | Cell-free assay |
| IC₅₀ (PI3Kβ) | 0.5 nM | Cell-free assay |
| IC₅₀ (PI3Kδ) | 0.1 nM | Cell-free assay |
| IC₅₀ (PI3Kγ) | 0.59 µM | Cell-free assay |
| IC₅₀ (DNA-PK) | 8.6 nM | Cell-free assay |
| Cellular IC₅₀ (DNA-PK) | 0.019 µM | MCF7 cells |
| Cellular IC₅₀ (DNA-PK) | 0.17 µM | SW620 cells |
| Cellular IC₅₀ (AKT phosphorylation) | 0.039 µM | MCF7 cells |
| Molecular Weight | 582.71 g/mol | N/A |
| Formula | C₃₃H₃₄N₄O₄S | N/A |
| Storage (Powder) | -20°C | N/A |
| Storage (in Solvent) | -80°C | N/A |
Experimental Protocols
While specific experimental protocols can vary, the following provides a general methodology for a cell proliferation assay and a Western blot analysis to assess the effects of this compound.
Cell Proliferation Assay:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF7, SW620) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 1 µM) for a specified duration (e.g., 5 days).
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for PI3K Pathway Inhibition:
-
Cell Lysis: Treat cells (e.g., HepG2, Huh-7) with this compound (e.g., 100-300 nM) for a specific time (e.g., 12 hours). Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its disposal.
References
Essential Safety and Logistical Information for Handling KU-0060648
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). Due to its cytotoxic and potentially hazardous nature, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination. This compound is classified as an antineoplastic agent and should be handled with the same precautions as other hazardous drugs.
Hazard Identification and Personal Protective Equipment (PPE)
Warning: this compound is a hazardous substance. The full toxicological properties of this compound have not been thoroughly investigated. It should be handled only by trained personnel familiar with the risks of potent cytotoxic agents.
Primary Routes of Exposure: Inhalation, skin absorption, and accidental injection.[1][2]
A comprehensive personal protective equipment (PPE) strategy is the final barrier between laboratory personnel and potential exposure.[3] The following table outlines the minimum PPE requirements for various tasks involving this compound.
| Task | Minimum PPE Requirement |
| Unpacking and Inventory | Double chemotherapy-grade gloves, disposable gown, safety glasses. An N95 respirator is recommended in case of damaged packaging.[4] |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy-grade gloves, disposable gown with tight-fitting cuffs, safety glasses with side shields or goggles, and a fit-tested N95 or higher-level respirator. All operations must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or glove box.[5] |
| Solution Preparation and Dilution | Double chemotherapy-grade gloves, disposable gown, safety glasses or face shield. Work should be performed in a chemical fume hood or BSC. |
| In Vitro and In Vivo Administration | Double chemotherapy-grade gloves, disposable gown, and safety glasses. Use Luer-lock syringes to prevent accidental disconnection and aerosol generation.[2] |
| Spill Cleanup | Two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and an N95 respirator. A powered air-purifying respirator (PAPR) may be necessary for large spills.[6] |
| Waste Disposal | Double chemotherapy-grade gloves and a disposable gown. |
Note: Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[2][6] Gowns must be disposable, lint-free, non-permeable, have a solid front, long sleeves, and tight-fitting cuffs.[2]
Operational and Disposal Plans
Engineering Controls
Engineering controls are the primary method for minimizing exposure to this compound.[7]
-
Ventilation: All work with solid this compound and any procedures that may generate aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[2][5]
-
Containment: For high-potency compounds, consider the use of containment ventilated enclosures (CVEs) or glove boxes for weighing and handling of the neat compound.
-
Restricted Access: Designate specific areas for the handling and storage of this compound. These areas should be clearly marked with appropriate hazard signs.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by lining it with absorbent, plastic-backed pads. A chemotherapy agent spill kit must be readily accessible.[2]
-
Weighing:
-
Perform in a designated, ventilated enclosure.
-
Use dedicated equipment (spatulas, weigh boats).
-
Clean all equipment thoroughly after use following the decontamination procedure below.
-
-
Solubilization:
-
Add solvent to the vial containing this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Administration:
-
Use Luer-lock syringes and needles.
-
When administering to animals, use appropriate handling and restraint techniques to minimize the risk of accidental injection.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with a detergent solution, followed by 70% isopropyl alcohol.[2]
-
Dispose of all cleaning materials as hazardous waste.
-
Spill Management
-
Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (double gloves, gown, goggles, N95 respirator).[2]
-
Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Clean the area with a detergent solution and then 70% isopropyl alcohol, working from the outer edge of the spill inwards.[2]
-
Place all contaminated materials in a designated chemotherapy waste container.
-
-
Large Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate PPE, including a PAPR, should clean up large spills.[6]
-
Waste Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Trace Chemotherapy Waste: This includes empty vials, syringes, pipette tips, gloves, gowns, and absorbent pads with minimal contamination. These items should be placed in a designated yellow chemotherapy sharps container or a yellow chemotherapy waste bag.[1]
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, solutions containing the compound, and materials from spill cleanup. This waste is considered acutely toxic and must be collected in a designated black hazardous waste container.[8]
-
Labeling: All waste containers must be clearly labeled as "Chemotherapy Waste" or "Hazardous Waste" and include the name of the compound.
-
Segregation: Do not mix chemotherapy waste with other waste streams like regular trash or biohazardous waste.[1][8]
-
Pickup: Contact your institution's EHS department for pickup of full waste containers.
Experimental Protocols and Data Presentation
Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[4] |
| In Solvent | -80°C | 6 months[9] |
| In Solvent | -20°C | 1 month[9] |
Note: For detailed experimental protocols involving this compound, including cell-based assays and in vivo studies, refer to the published literature.
Visual Workflow for Safe Handling and Disposal
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. Personal protective equipment for the handling of hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. epcc.edu [epcc.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. web.uri.edu [web.uri.edu]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
